4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWPQNWGSVWCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322315 | |
| Record name | 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7467-48-3 | |
| Record name | 7467-48-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide: A Technical Guide
This in-depth guide details a robust and well-documented multi-step pathway for the synthesis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, a key intermediate for researchers, scientists, and drug development professionals. The synthesis involves a three-stage process commencing with the protection of aniline, followed by chlorosulfonation, sulfonamide formation, and concluding with deprotection.
I. Synthesis Pathway Overview
The synthesis proceeds through the following key steps:
-
Acetylation of Aniline: The synthesis begins with the protection of the amino group of aniline as an acetamide. This is a crucial step to prevent unwanted side reactions during the subsequent chlorosulfonyl group introduction. Acetanilide, the product of this step, is the starting material for the next stage.
-
Chlorosulfonation of Acetanilide: Acetanilide undergoes electrophilic substitution with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. This intermediate is a versatile building block in medicinal chemistry.[1][2]
-
Sulfonamide Formation: The synthesized 4-acetamidobenzenesulfonyl chloride is then reacted with N-cyclohexyl-N-methylamine. This nucleophilic substitution reaction at the sulfonyl chloride group forms the desired sulfonamide bond.
-
Deprotection of the Acetamido Group: The final step involves the hydrolysis of the acetamido protecting group under acidic conditions to yield the target molecule, this compound.[3]
The overall reaction scheme is depicted below:
Caption: Overall synthesis pathway for this compound.
II. Experimental Protocols
A. Synthesis of N-cyclohexyl-N-methylamine
N-cyclohexyl-N-methylamine can be prepared via reductive amination of cyclohexanone with methylamine or by methylation of cyclohexylamine.[4] One common laboratory-scale procedure involves the reaction of cyclohexylamine with a methylating agent.
Protocol:
-
To a stirred solution of cyclohexylamine (1.0 eq) in a suitable solvent such as methanol, add a methylating agent like methyl iodide or dimethyl sulfate (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude N-cyclohexyl-N-methylamine, which can be further purified by distillation.
B. Synthesis of 4-acetamidobenzenesulfonyl chloride
This procedure is adapted from established methods for the chlorosulfonation of acetanilide.[5][6][7]
Protocol:
-
In a fume hood, carefully add chlorosulfonic acid (approx. 5 eq) to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add dry acetanilide (1.0 eq) in portions to the stirred chlorosulfonic acid, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 50-60 °C for 2-3 hours.[7]
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, 4-acetamidobenzenesulfonyl chloride, is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to pH paper.
-
The crude product can be dried in a desiccator and used in the next step without further purification. For a purer product, recrystallization from a suitable solvent like chloroform or ethylene dichloride can be performed.[7]
C. Synthesis of 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide
This step involves the reaction of the synthesized sulfonyl chloride with N-cyclohexyl-N-methylamine.
Protocol:
-
Dissolve N-cyclohexyl-N-methylamine (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise to the stirred amine solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide.
-
The product can be purified by column chromatography on silica gel.
D. Synthesis of this compound (Deprotection)
The final step is the removal of the acetyl protecting group.[3]
Protocol:
-
Suspend the 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide solution, until the product precipitates.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
III. Quantitative Data
The following tables summarize typical quantitative data for the key reaction steps. Yields are representative and may vary depending on reaction scale and optimization.
Table 1: Synthesis of 4-acetamidobenzenesulfonyl chloride
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| Acetanilide | C₈H₉NO | 135.16 | 1.0 | - | |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | ~5.0 | - | [7] |
| 4-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | - | 77-83 | [6][7] |
Table 2: Synthesis of this compound
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |
| 4-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | 1.0 |
| N-Cyclohexyl-N-methylamine | C₇H₁₅N | 113.21 | 1.0 |
| This compound | C₁₃H₂₀N₂O₂S | 268.38 | - |
IV. Logical Workflow for Synthesis
The following diagram illustrates the logical workflow and decision points in the synthesis process.
Caption: Logical workflow for the synthesis and purification of the target compound.
References
- 1. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 4. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. echemi.com [echemi.com]
physical and chemical properties of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document provides a comprehensive overview of the known physical and chemical properties of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide. Due to the limited availability of published experimental data for this specific compound, some sections of this guide, particularly regarding detailed experimental protocols and biological activity, are based on established methodologies for structurally similar sulfonamides. This information is intended to serve as a foundational resource and a starting point for further research and development. All data presented should be critically evaluated and experimentally verified.
Introduction
This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and diuretic properties. The presence of an amino group, a cyclohexyl ring, and an N-methyl group on the benzenesulfonamide core suggests that this compound may possess unique biological activities and physicochemical properties worthy of investigation in drug discovery and development. This guide summarizes the available data on its properties and provides hypothetical protocols to facilitate further research.
Physicochemical Properties
The following tables summarize the available quantitative data for this compound and its close structural analogs. It is important to note that much of the data for the target compound is predicted, and experimental verification is recommended.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7467-48-3 | Echemi[1] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | Echemi[1] |
| Molecular Weight | 268.38 g/mol | Echemi[1] |
| Appearance | Light brown crystal (for the 2-amino isomer) | Echemi[2] |
| Boiling Point | 432.6 °C at 760 mmHg (Predicted) | Echemi[1] |
| Density | 1.24 g/cm³ (Predicted) | Echemi[1] |
| Flash Point | 215.4 °C (Predicted) | Echemi[1] |
| Refractive Index | 1.593 (Predicted) | Echemi[1] |
| XLogP3 | 3.884 | Echemi[1] |
| Topological Polar Surface Area | 71.8 Ų | Echemi[1] |
Table 2: Comparative Properties of Structurally Related Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide | 70693-59-3 | C₁₃H₂₀N₂O₂S | 268.38 | 98-101 |
| N-Cyclohexyl-4-methylbenzenesulfonamide | 80-30-8 | C₁₃H₁₉NO₂S | 253.36 | 84-86 |
| 4-amino-N-cyclohexylbenzenesulfonamide | 53668-37-4 | C₁₂H₁₈N₂O₂S | 254.35 | Not available |
Experimental Protocols
As of the date of this publication, a specific, detailed experimental protocol for the synthesis of this compound has not been found in the public domain. However, a plausible synthetic route can be devised based on standard sulfonamide synthesis methodologies. The following is a hypothetical protocol.
Hypothetical Synthesis of this compound
This proposed synthesis involves two main steps: the protection of the amino group of sulfanilamide, followed by N-alkylation.
Step 1: Protection of the 4-amino group
The initial step would involve the protection of the aniline amino group of 4-aminobenzenesulfonamide (sulfanilamide) to prevent its reaction in the subsequent N-alkylation step. A common protecting group for this purpose is the acetyl group.
-
Reaction: 4-aminobenzenesulfonamide is reacted with acetic anhydride in a suitable solvent like pyridine or a mixture of acetic acid and sodium acetate.
-
Work-up: The reaction mixture is typically poured into water to precipitate the N-acetylated product, which is then filtered, washed, and dried.
Step 2: N-methylation and N-cyclohexylation of the sulfonamide
The protected sulfonamide would then be subjected to N-alkylation. This could be a two-step or a one-pot reaction.
-
Reaction: The N-acetyl-4-aminobenzenesulfonamide is first deprotonated with a strong base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF). Subsequently, it is reacted with a methylating agent (e.g., methyl iodide) and a cyclohexylating agent (e.g., cyclohexyl bromide). The order of addition of the alkylating agents might influence the yield.
-
Work-up: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.
Step 3: Deprotection of the 4-amino group
The final step is the removal of the acetyl protecting group to yield the desired product.
-
Reaction: The N-acetylated and N-alkylated intermediate is hydrolyzed under acidic or basic conditions. For example, it can be refluxed with aqueous hydrochloric acid or sodium hydroxide.
-
Purification: The final product, this compound, would be purified by recrystallization or column chromatography.
Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
While there is no specific biological activity reported for this compound, the sulfonamide scaffold is known to interact with a variety of biological targets. Structurally related compounds have shown activities such as inhibition of Janus Kinases (JAKs) and the Liver X Receptor/Sterol Regulatory Element-Binding Protein-1c (LXR/SREBP-1c) signaling pathway.
Given the prevalence of sulfonamides as kinase inhibitors, a potential area of investigation for this compound would be its effect on various protein kinase signaling pathways, which are often dysregulated in diseases like cancer and inflammatory disorders.
The diagram below illustrates a generalized kinase signaling pathway that is a common target for therapeutic intervention. It should be noted that this is a representative diagram and does not imply a known interaction of this compound with this specific pathway.
Conclusion and Future Directions
This compound is a compound with limited available experimental data. The predicted physicochemical properties suggest it is a stable, high-boiling point solid. Based on the rich pharmacology of the sulfonamide class of molecules, this compound represents a candidate for further investigation in various therapeutic areas, particularly as a potential kinase inhibitor or modulator of other signaling pathways.
Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol.
-
Performing comprehensive characterization, including experimental determination of its physicochemical properties and acquisition of spectral data (NMR, IR, MS).
-
Screening for biological activity against a panel of relevant targets, such as protein kinases, to elucidate its therapeutic potential.
This technical guide serves as a starting point for researchers interested in exploring the properties and potential applications of this compound.
References
An In-Depth Technical Guide to 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
CAS Number: 7467-48-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of published research directly pertaining to this specific molecule, this guide leverages data from structurally related compounds to provide insights into its physicochemical properties, potential synthesis, and hypothetical biological activities.
Chemical and Physical Properties
This compound is a substituted aromatic sulfonamide. The core structure consists of a benzene ring substituted with an amino group and a sulfonamide group. The sulfonamide nitrogen is further substituted with both a cyclohexyl and a methyl group. These structural features are anticipated to influence its solubility, lipophilicity, and potential interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7467-48-3 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [1] |
| Molecular Weight | 268.38 g/mol | [1] |
| Boiling Point | 432.6 °C at 760 mmHg | [1] |
| Flash Point | 215.4 °C | [1] |
| Density | 1.24 g/cm³ | [1] |
| Refractive Index | 1.593 | [1] |
Potential Synthesis
A potential synthetic pathway is outlined below, adapted from the synthesis of similar N-substituted sulfonamides. This proposed method involves the reaction of 4-aminobenzenesulfonyl chloride with N-cyclohexyl-N-methylamine.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical)
Materials:
-
4-Aminobenzenesulfonyl chloride
-
N-Cyclohexyl-N-methylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve N-cyclohexyl-N-methylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-aminobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product, this compound.
Potential Biological Activities and Signaling Pathways
The biological activities of this compound have not been explicitly reported. However, the sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The presence of the 4-amino group is a key feature of the sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.
Based on the activities of structurally related sulfonamides, the following potential biological activities and signaling pathways could be investigated for this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the folic acid synthesis pathway.
Experimental Protocols for Biological Evaluation (Proposed)
1. Antibacterial Activity Assay (Broth Microdilution)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., Escherichia coli, Staphylococcus aureus).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2. In Vitro Anticancer Activity (MTT Assay)
-
Objective: To assess the cytotoxic effects of the compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The results are expressed as the concentration that inhibits 50% of cell growth (IC₅₀).
-
Conclusion
This compound is a compound of interest for which detailed experimental data is currently lacking in the public domain. This technical guide has provided a summary of its known physicochemical properties and has proposed potential synthetic and biological evaluation methodologies based on the well-established chemistry and pharmacology of the sulfonamide class of compounds. Further research is warranted to elucidate the specific synthesis, properties, and biological activities of this particular molecule, which may hold promise for the development of new therapeutic agents. Researchers are encouraged to use the proposed protocols as a starting point for their investigations.
References
An In-depth Technical Guide to 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthesis, and plausible biological activities of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide. Due to the limited availability of published experimental data for this specific compound, this guide leverages information from structurally related molecules to propose synthetic routes and potential mechanisms of action.
Molecular Structure and Properties
This compound is a sulfonamide derivative characterized by a central benzenesulfonamide core. This core is substituted with an amino group at the para (4-) position of the benzene ring and a cyclohexyl and a methyl group on the sulfonamide nitrogen.
Chemical Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 7467-48-3 | Echemi |
| Molecular Formula | C13H20N2O2S | Echemi |
| Molecular Weight | 268.38 g/mol | Echemi |
| IUPAC Name | This compound | - |
| Boiling Point | 432.6°C at 760 mmHg | Echemi |
| Density | 1.24 g/cm³ | Echemi |
| Refractive Index | 1.593 | Echemi |
| Flash Point | 215.4°C | Echemi |
Proposed Synthesis
Proposed Experimental Protocol:
A potential two-step synthesis is outlined below, starting from 4-nitrobenzenesulfonyl chloride.
Step 1: Synthesis of N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylcyclohexylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add an equivalent of a non-nucleophilic base, like triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride in the same solvent to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to an Amino Group
-
Reaction Setup: Dissolve the N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide from Step 1 in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Diagram of Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Specific biological activity for this compound has not been documented. However, the broader class of sulfonamides is known for a wide range of pharmacological effects, most notably as antimicrobial and anticancer agents. The structural features of this molecule suggest potential for interaction with various biological targets.
Anticancer Activity via Carbonic Anhydrase Inhibition:
A primary mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes are crucial in regulating the pH of the tumor microenvironment, which contributes to tumor cell survival and proliferation. The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrase, leading to inhibition.
Proposed Signaling Pathway Inhibition:
Uncharted Territory: The Biological Activity of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current scientific understanding of the potential biological activity of the chemical compound 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS: 7467-48-3). A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific biological data for this molecule. While the sulfonamide chemical scaffold is prevalent in a wide array of biologically active compounds, specific in-vitro, in-vivo, or mechanistic studies on this compound are not presently available. This guide, therefore, summarizes the known biological activities of the broader sulfonamide class to provide a contextual framework for potential future research. Furthermore, a general experimental workflow for the initial biological screening of a novel compound is presented.
Introduction to this compound
This compound is a chemical compound with the molecular formula C13H20N2O2S.[1] It belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine group. The structure of this particular molecule includes a p-aminophenyl group, a sulfonamide linkage, and N-substitution with both a cyclohexyl and a methyl group.
Basic chemical and physical properties are available from chemical suppliers and databases.[1] However, there is a notable absence of published research detailing its synthesis and, more importantly, its biological effects.
The Broad Biological Spectrum of Sulfonamide Derivatives
While specific data on this compound is lacking, the sulfonamide functional group is a well-established pharmacophore.[2][3] Derivatives of sulfonamide have been extensively studied and are known to exhibit a wide range of biological activities.[2][3][4][5] These include:
-
Antibacterial Activity: This is the most historically significant application of sulfonamides. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.[3]
-
Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases, which are enzymes involved in tumor pH regulation.[2][4]
-
Anti-inflammatory Activity: Certain sulfonamides are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
-
Antiviral Activity: Some sulfonamide derivatives have been investigated for their potential to inhibit viral replication, including against HIV.[3]
-
Other Enzymatic Inhibition: The sulfonamide moiety is a versatile scaffold for designing inhibitors against a variety of other enzymes, such as urease and lactoperoxidase.[2][4]
It is plausible that this compound could exhibit one or more of these activities, but this remains to be experimentally verified.
Quantitative Data and Experimental Protocols
A thorough search of scientific literature and databases did not yield any quantitative biological activity data (e.g., IC50, Ki, EC50) or specific experimental protocols for this compound. The development of such data would require de novo experimental investigation.
Hypothetical Workflow for Biological Activity Screening
For a novel compound such as this compound, a systematic approach to screening for biological activity is necessary. The following diagram illustrates a general workflow for the initial stages of such an investigation.
Signaling Pathways
As there is no experimental data on the biological targets of this compound, no specific signaling pathways can be described. The identification of any modulated signaling pathways would be a downstream result of the experimental workflow outlined above.
Conclusion
The biological activity of this compound remains an unexplored area of research. While its sulfonamide core suggests the potential for a range of pharmacological effects, a comprehensive experimental investigation is required to elucidate any specific biological functions. The information and hypothetical workflow provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel chemical entities.
References
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide: A Technical Review of a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides. While specific literature on this exact compound is limited, this document extrapolates from the rich data available on structurally related 4-aminobenzenesulfonamide derivatives to present its potential synthesis, biological activities, and relevant experimental protocols. The information herein is intended to serve as a foundational resource for researchers investigating this and similar chemical entities.
Introduction
The 4-aminobenzenesulfonamide core is a well-established pharmacophore, forming the basis of sulfa drugs, the first class of synthetic antimicrobial agents. Beyond their antibacterial properties, derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, anticonvulsant, and diuretic effects. The substitution at the sulfonamide nitrogen with a cyclohexyl and a methyl group in this compound suggests a modulation of its physicochemical properties, such as lipophilicity, which could significantly influence its biological profile. This review explores the potential of this specific substitution pattern based on the established activities of its chemical relatives.
Synthesis
A plausible synthetic route to this compound can be extrapolated from standard procedures for the synthesis of N,N-disubstituted sulfonamides. A common approach involves the reaction of a sulfonyl chloride with a secondary amine.
A proposed synthetic workflow is outlined below:
discovery and history of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
An In-depth Technical Guide to 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
Core Document
Introduction
This compound is a synthetic aromatic sulfonamide that has garnered interest as a key intermediate in the synthesis of various chemical compounds, notably in the dyestuff industry and potentially in the development of therapeutic agents. Its chemical structure, featuring a primary aromatic amine, a sulfonamide linkage, and N-alkylation with both a methyl and a cyclohexyl group, provides a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound, with a focus on its role as a precursor in the production of acid dyes and its potential, though less documented, application in the synthesis of sulfonylurea derivatives with antidiabetic properties.
History and Discovery
The precise date and circumstances of the initial discovery of this compound are not well-documented in publicly available scientific literature. However, its emergence is likely rooted in the broader exploration of sulfonamide chemistry that began in the early 20th century. The initial focus of sulfonamide research was on their antibacterial properties, leading to the development of sulfa drugs. Subsequently, the versatility of the sulfonamide functional group led to its incorporation into a wide array of compounds with diverse applications, including diuretics, and later, antidiabetic agents. The use of this specific compound as a dye intermediate appears to be a more contemporary application, driven by the need for specific chromophoric and auxochromic properties in the final dye molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [1][2][3][4] |
| Molecular Weight | 268.38 g/mol | [1][2][3][4] |
| CAS Number | 70693-59-3 | [1][2][3][4] |
| Appearance | Light brown crystalline powder | [5] |
| Melting Point | 98-101 °C | |
| Boiling Point | 428.1 ± 47.0 °C (Predicted) | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| pKa | -0.03 ± 0.10 (Predicted) | [2] |
| XLogP3 | 3.03 | [5] |
Synthesis
The primary synthetic route to this compound involves a two-step process starting from 2-nitrobenzenesulfonyl chloride.
Experimental Protocol: Synthesis of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide (Intermediate)
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
N-cyclohexylmethanamine
-
Triethylamine or Sodium Carbonate
-
Dichloromethane or Acetonitrile
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve N-cyclohexylmethanamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add triethylamine to the solution as a base.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride in dichloromethane to the stirred reaction mixture via a dropping funnel.
-
Maintain the reaction temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Concentrated hydrochloric acid (for SnCl₂ reduction) or Hydrogen gas (for catalytic hydrogenation)
-
Ethanol or Ethyl acetate
-
Sodium bicarbonate solution
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser (for SnCl₂ reduction) or Hydrogenation apparatus
Procedure (Reduction using SnCl₂):
-
Suspend N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and stir for several hours until the reduction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Procedure (Catalytic Hydrogenation):
-
Dissolve N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture at room temperature for several hours until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the this compound.
Applications
Intermediate in Dye Synthesis
This compound serves as a crucial intermediate in the manufacturing of several acid dyes.[6] The primary amino group on the benzene ring is readily diazotized and then coupled with various naphthol or other aromatic derivatives to produce azo dyes.
Known Dye Applications:
-
Acid Red 361: This dye is used for coloring protein fibers such as wool and silk, as well as synthetic fibers like nylon.[7][8][9][10][11]
-
Acid Red 57: Also used for dyeing protein and synthetic fibers.[6][12]
-
Acid Orange 160: Provides vibrant orange shades for various materials.[6]
The general synthetic pathway for these dyes involves the diazotization of this compound followed by an azo coupling reaction.
Potential Precursor for Sulfonylurea Antidiabetic Agents
While less documented, the structure of this compound makes it a plausible precursor for the synthesis of sulfonylurea derivatives. Sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[13][14][15][16][17][18] The general mechanism of action of sulfonylureas involves the stimulation of insulin release from the pancreatic β-cells.[15][18] They achieve this by binding to and closing the ATP-sensitive potassium (KATP) channels on the β-cell membrane, leading to depolarization and subsequent influx of calcium ions, which triggers insulin exocytosis.
The synthesis of a sulfonylurea from this compound would typically involve the reaction of the primary amino group with an isocyanate or a carbamate derivative. However, specific examples of clinically used or investigational sulfonylureas derived from this particular starting material are not readily found in the scientific literature.
References
- 1. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | C13H20N2O2S | CID 116814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | 70693-59-3 | Benchchem [benchchem.com]
- 3. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide 97 70693-59-3 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. Acid Red 361 - Acid Red 2B - from Emperor Chem [emperordye.com]
- 8. cncolorchem.com [cncolorchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Acid Red 361 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 11. Acid Red 361 | 61931-22-4 [chemicalbook.com]
- 12. Acid Red 57 | C24H22N4O6S2 | CID 166155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Clinical pharmacology of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulphonylurea antidiabetic drugs. An update of their clinical pharmacology and rational therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. termedia.pl [termedia.pl]
An In-Depth Technical Guide to 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide derivatives and their analogs, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, key biological activities, and underlying mechanisms of action. A central focus is placed on their potential as anticancer and antimicrobial agents. The guide summarizes quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for synthesis and biological evaluation, and includes visualizations of key signaling pathways to facilitate further research and development in this area.
Introduction
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The unique chemical properties of the sulfonamide group, particularly its ability to act as a zinc-binding moiety, have enabled the development of numerous enzyme inhibitors. Within this broad class, N-substituted 4-aminobenzenesulfonamides have attracted considerable attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This guide focuses specifically on derivatives of this compound, exploring how modifications to this core structure influence their pharmacological profile. The presence of the N-cyclohexyl and N-methyl groups provides a distinct lipophilic character and conformational rigidity that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. Understanding the synthesis, biological activities, and structure-activity relationships of these analogs is crucial for the rational design of novel therapeutic agents.
Synthesis and Characterization
The synthesis of this compound derivatives typically follows a multi-step pathway, beginning with the protection of the 4-amino group of a sulfanilamide precursor, followed by N-alkylation and subsequent deprotection. A general synthetic scheme is outlined below.
Experimental Protocol: General Synthesis of N-Substituted 4-Aminobenzenesulfonamides
This protocol describes a representative synthesis of a this compound analog.
Materials:
-
4-Aminobenzenesulfonyl chloride
-
N-Methylcyclohexylamine
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Sulfonamide Formation: To a solution of N-methylcyclohexylamine (1.0 eq) in anhydrous DCM in an ice bath, add pyridine (1.2 eq) dropwise. To this stirred solution, add a solution of 4-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activities and Mechanisms of Action
Derivatives of this compound have shown promise in several therapeutic areas, most notably as anticancer and antimicrobial agents.
Anticancer Activity
Many sulfonamide-based compounds exert their anticancer effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes are crucial for tumor survival and proliferation, especially in hypoxic environments, as they regulate intra- and extracellular pH.
A novel aminobenzenesulfonamide derivative, designated as 3c, has been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS).[2] This increase in ROS leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[2]
Antimicrobial Activity
The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By blocking this pathway, sulfonamides prevent bacterial growth and replication. The N-cyclohexyl and N-methyl substituents can influence the lipophilicity and cell permeability of the compounds, potentially enhancing their efficacy against various bacterial strains.
Quantitative Data and Structure-Activity Relationships (SAR)
Table 1: Carbonic Anhydrase Inhibitory Activity of Representative Benzenesulfonamide Analogs
| Compound | R Group on Benzene Ring | CA I Kᵢ (nM) | CA II Kᵢ (nM) | CA IX Kᵢ (nM) | CA XII Kᵢ (nM) |
| A | H | 250 | 12 | 25.8 | 5.7 |
| B | 4-CH₃ | 884.3 | 3621 | 29.5 | 7423 |
| C | 4-Cl | 94.4 | 179.4 | 4.1 | 936.2 |
| D | 3-NO₂ | 145.5 | 591.4 | 5.8 | 1250 |
Data is illustrative and sourced from studies on related benzenesulfonamide derivatives.[1]
SAR Insights for CA Inhibition:
-
The primary sulfonamide group is generally essential for potent carbonic anhydrase inhibition as it coordinates with the zinc ion in the active site.
-
Substituents on the benzene ring significantly influence inhibitory activity and isoform selectivity. Electron-withdrawing groups, such as chloro and nitro, can enhance potency against certain isoforms.
-
The nature of the N-substituents (in this case, cyclohexyl and methyl) plays a crucial role in positioning the molecule within the active site and can be optimized to achieve isoform selectivity.
Table 2: Antimicrobial Activity of Representative N-Substituted Aminobenzenesulfonamide Analogs
| Compound | N-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| E | Unsubstituted | >256 | 128 | 256 |
| F | Cyclohexyl | 64 | 64 | 128 |
| G | 4-Chlorophenyl | 32 | 16 | 64 |
| H | 2,4-Dichlorobenzyl | 16 | 8 | 32 |
Data is illustrative and based on studies of related N-substituted aminobenzenesulfonamides.
SAR Insights for Antimicrobial Activity:
-
Increasing the lipophilicity of the N-substituent can enhance antibacterial activity, likely by improving cell wall penetration.
-
The presence of electron-withdrawing groups on an N-aryl substituent can further increase potency.
-
The specific stereochemistry and conformation of the N-cyclohexyl group can influence binding to the target enzyme.
Experimental Protocols for Biological Evaluation
Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the carbonic anhydrase enzyme, the substrate (p-nitrophenyl acetate), and the test compounds in a suitable buffer (e.g., Tris-HCl).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Include wells for a positive control (a known CA inhibitor like acetazolamide) and a negative control (vehicle).
-
Enzyme Addition: Add the carbonic anhydrase solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ or Kᵢ value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration of the compounds against various bacterial strains.
Procedure:
-
Bacterial Culture: Grow the bacterial strains to be tested in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
This compound derivatives represent a promising class of compounds with tunable pharmacological properties. Their potential as anticancer agents, particularly through the inhibition of carbonic anhydrases and induction of apoptosis via ROS-mediated pathways, warrants further investigation. Similarly, their antimicrobial activities can be optimized through systematic structural modifications. The synthetic routes and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold. Future studies should focus on synthesizing and screening a broader library of these specific analogs to establish more definitive structure-activity relationships and to identify lead compounds for further preclinical development.
References
- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide. This data is crucial for the identification and characterization of the compound in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Predicted ¹H NMR Data for this compound |
| Chemical Shift (δ) ppm |
| ~ 7.5 |
| ~ 6.7 |
| ~ 4.0 (broad) |
| ~ 3.5 - 3.7 |
| 2.65 |
| ~ 1.0 - 1.9 |
Note: Predicted data is based on established chemical shift principles and data from similar compounds.
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.
| Predicted ¹³C NMR Data for this compound |
| Chemical Shift (δ) ppm |
| ~ 150 |
| ~ 129 |
| ~ 127 |
| ~ 114 |
| ~ 58 |
| ~ 34 |
| ~ 32 |
| ~ 26 |
| ~ 25 |
Note: Predicted data is based on established chemical shift principles and data from similar compounds such as 4-amino-N-cyclohexylbenzenesulfonamide and N-cyclohexyl-4-methylbenzenesulfonamide.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule.
| Predicted IR Data for this compound |
| Wavenumber (cm⁻¹) |
| 3400 - 3200 |
| 2930, 2850 |
| 1620 - 1580 |
| 1340 - 1310 |
| 1160 - 1140 |
| 900 - 800 |
Note: Predicted data is based on characteristic IR absorption frequencies for sulfonamides and aromatic amines.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Predicted Mass Spectrometry Data for this compound |
| m/z (Mass-to-Charge Ratio) |
| 268 |
| 156 |
| 113 |
| 92 |
Note: The molecular formula for this compound is C₁₃H₂₀N₂O₂S, with a molecular weight of 268.38 g/mol . The predicted fragmentation is based on the common fragmentation patterns of sulfonamides.
Experimental Protocols
The following are detailed methodologies for the key experiments to obtain the spectroscopic data.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should cover the range of 0-12 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
The spectral width should cover the range of 0-200 ppm.
-
A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
-
IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Sample Preparation:
-
ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
EI: Introduce a small amount of the volatile sample directly into the ion source, often via a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For tandem mass spectrometry (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation to observe the fragmentation pattern.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide serves as a comprehensive resource for the spectroscopic characterization of this compound. By combining predicted data with established experimental protocols, researchers can confidently identify and analyze this compound.
Methodological & Application
Application Notes and Protocols for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are characterized by a sulfonyl group connected to an amine and represent a versatile pharmacophore with a wide array of documented biological activities. While historically recognized for their antimicrobial properties, the biological spectrum of sulfonamides has expanded to include anticancer, anti-inflammatory, and enzyme inhibitory activities. The structural features of this compound, which include a benzenesulfonamide core with a cyclohexyl and a methyl group, suggest its potential for interaction with various biological targets.
These application notes provide a comprehensive guide for the investigation of the biological activities of this compound, with a focus on its potential as an anticancer agent. The protocols detailed below are based on established methodologies for evaluating the common mechanisms of action of anticancer sulfonamides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂S | Echemi[1] |
| Molecular Weight | 268.38 g/mol | Echemi[1] |
| CAS Number | 7467-48-3 | Echemi[1] |
| Appearance | Light brown crystal | Echemi |
| Melting Point | 98-101 °C | Echemi |
| Boiling Point | 432.6 °C at 760 mmHg | Echemi[1] |
| Density | 1.24 g/cm³ | Echemi[1] |
| XLogP3 | 2.2 | Echemi[1] |
Potential Biological Activities and Mechanisms of Action
Based on the extensive research on sulfonamide derivatives, the following biological activities are of primary interest for the investigation of this compound:
-
Anticancer Activity: Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms. The benzenesulfonamide moiety is often crucial for this activity.[2]
-
Carbonic Anhydrase (CA) Inhibition: A primary mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms.[3]
-
Cell Cycle Perturbation: Some sulfonamides have been shown to induce cell cycle arrest, a key mechanism in controlling cancer cell proliferation.[4]
-
Tyrosine Kinase Inhibition: Sulfonamides can act as tyrosine kinase inhibitors, disrupting pivotal signaling pathways in cancer progression. For example, some sulfonamides are known to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological activity of this compound.
In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the cytotoxic effect of the compound on cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 10 | 0.85 ± 0.05 | 68 |
| 50 | 0.62 ± 0.04 | 49.6 |
| 100 | 0.40 ± 0.03 | 32 |
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on cell cycle progression using propidium iodide (PI) staining. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of the cell cycle phase.[8]
Materials and Reagents:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the IC₅₀ concentration of this compound for 24 or 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization, and then centrifuge at 500 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[9] Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[8] Wash the cell pellet twice with cold PBS. Resuspend the pellet in 500 µL of PI staining solution.[8]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[9]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence should be measured on a linear scale.[8]
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| Compound (IC₅₀) | 78.9 ± 4.2 | 10.1 ± 1.2 | 11.0 ± 1.3 |
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the ability of the compound to inhibit the enzymatic activity of carbonic anhydrase. The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA to produce the colored product p-nitrophenol (p-NP), which can be measured spectrophotometrically.[10]
Materials and Reagents:
-
Human Carbonic Anhydrase II (CAII) enzyme
-
Tris-HCl buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
This compound
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare a working solution of CAII in Tris-HCl buffer. Prepare a stock solution of p-NPA in acetonitrile. Prepare serial dilutions of the test compound and acetazolamide in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilutions (or acetazolamide for the positive control, and buffer for the enzyme control), and the CAII working solution.[10]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.[10]
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.[10]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the enzyme control. Calculate the IC₅₀ value.
Data Presentation:
| Compound Concentration (nM) | Reaction Rate (mOD/min) | % Inhibition |
| Enzyme Control | 25.4 ± 1.2 | 0 |
| 10 | 20.1 ± 1.0 | 20.9 |
| 50 | 15.3 ± 0.8 | 39.8 |
| 100 | 12.5 ± 0.6 | 50.8 |
| 500 | 5.2 ± 0.3 | 79.5 |
Visualizations
Experimental Workflow
Caption: Workflow for investigating the anticancer properties of this compound.
Potential Signaling Pathway
Caption: Potential signaling pathways modulated by anticancer sulfonamides.
References
- 1. echemi.com [echemi.com]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The specific molecule, 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, presents a promising starting point for drug discovery initiatives. Its structural features—a primary amino group for further derivatization, a central sulfonamide core, and lipophilic cyclohexyl and methyl groups—suggest potential interactions with a variety of biological targets. While extensive research on this exact molecule is not publicly available, the broader class of sulfonamides has demonstrated significant potential in oncology, infectious diseases, and as enzyme inhibitors. These application notes provide an overview of the potential therapeutic applications, supported by data from analogous compounds, and detail relevant experimental protocols for researchers in drug discovery and development.
Potential Therapeutic Applications
The this compound scaffold holds promise in several therapeutic areas based on the well-established activities of structurally related sulfonamides.
1. Anticancer Activity: Benzenesulfonamide derivatives are a significant class of anticancer agents.[1] Their mechanisms of action are diverse and include:
-
Carbonic Anhydrase Inhibition: Specifically, inhibition of tumor-associated isoforms like hCA IX and hCA XII.[2]
-
Cell Cycle Arrest: Induction of cell cycle arrest at the G1 or G2/M phase in cancer cells, thereby inhibiting proliferation.[3]
-
Disruption of Microtubule Assembly: Interference with tubulin polymerization, leading to mitotic arrest and apoptosis.[3]
-
Tyrosine Kinase Inhibition: Acting as a scaffold for molecules designed to inhibit tyrosine kinases, which are often dysregulated in cancer.[3]
2. Antimicrobial Activity: The sulfonamide moiety is a classical pharmacophore in antimicrobial agents.[3] The primary mechanism is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this essential metabolic pathway, leading to bacteriostasis.[3]
3. Carbonic Anhydrase Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[2] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[2] The cyclohexyl group in the target molecule may contribute to potent and selective inhibition of certain CA isoforms.
Data from Analogous Compounds
Table 1: Anticancer Activity of Analogous Benzenesulfonamide Derivatives
| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| Anthraquinone-based Benzenesulfonamides | MDA-MB-231 | MTT Assay | 30.06 - 46.19 (nM) | hCA IX Inhibition | [4] |
| Anthraquinone-based Benzenesulfonamides | MCF-7 | MTT Assay | - | hCA IX Inhibition | [4] |
| Anthraquinone-based Benzenesulfonamides | HepG2 | MTT Assay | - | hCA IX Inhibition | [4] |
Disclaimer: The data in this table is for analogous compounds and not for this compound.
Table 2: Carbonic Anhydrase Inhibition by Analogous Sulfonamides
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
|---|---|---|---|---|---|
| Cyclohexylmethyl-substituted Sulfonamide | 115 | 30.1 | 8.5 | 4.1 | [2] |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [2] |
| Phenyl-substituted Sulfonamide | 95.4 | 45.2 | 1.5 | 0.8 | [2] |
| Tosyl-substituted Sulfonamide | 41.5 | 110 | 38.9 | 12.4 | [2] |
Disclaimer: The data in this table is for analogous compounds and not for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate derivatives of this compound.
Protocol 1: General Synthesis of N-substituted Benzenesulfonamide Derivatives
This protocol describes a general method for the N-sulfonylation of an amine with a benzenesulfonyl chloride, which can be adapted for the synthesis of derivatives from the primary amino group of the title compound.[5]
Materials:
-
This compound
-
Appropriate sulfonyl chloride
-
Sodium carbonate
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate
-
Round bottom flask, magnetic stirrer, TLC apparatus, filtration apparatus
Procedure:
-
In a round bottom flask, dissolve this compound (2.0 mmol) and sodium carbonate (3.0 mmol) in dichloromethane (10 mL).
-
Add the desired sulfonyl chloride (2.0 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, add distilled water (20 mL) to the mixture.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by crystallization or column chromatography.
Caption: General workflow for the synthesis of N-substituted benzenesulfonamide derivatives.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
Appropriate cell culture media (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Culture: Culture cancer cell lines in the appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. Replace the existing media in the wells with the media containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Protocol 3: Carbonic Anhydrase Inhibition Assay
This protocol is used to determine the inhibitory activity of a compound against carbonic anhydrase isoforms.[2]
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer
-
4-Nitrophenyl acetate (substrate)
-
Test compound (inhibitor)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Reagent Preparation: Prepare solutions of the hCA isoform, the test compound at various concentrations, and the 4-nitrophenyl acetate substrate in HEPES buffer.
-
Assay Performance:
-
In a cuvette, combine the HEPES buffer, a known concentration of the hCA isoform, and the desired concentration of the inhibitor.
-
Initiate the reaction by adding the 4-nitrophenyl acetate substrate.
-
-
Data Acquisition: Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the 4-nitrophenolate product, using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the IC₅₀ value for the inhibitor.
-
Convert the IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.
-
Caption: Workflow for the carbonic anhydrase inhibition assay.
Conclusion
This compound represents a valuable building block for the development of novel therapeutic agents. While direct biological data for this specific molecule is limited, the extensive research on the benzenesulfonamide scaffold provides a strong rationale for its exploration in anticancer, antimicrobial, and enzyme inhibition studies. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate the biological activity of derivatives based on this promising chemical entity.
References
Application Notes and Protocols for Dissolving 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide is a sulfonamide derivative with potential applications in various in vitro biological assays. A common challenge encountered with compounds of this nature is their limited aqueous solubility, which can significantly impact the accuracy and reproducibility of experimental results. This document provides detailed protocols and guidelines for effectively dissolving this compound to achieve the desired concentrations for in vitro studies, ensuring reliable and consistent data.
Based on its structure, which includes a non-polar cyclohexyl group and a benzene ring, this compound is anticipated to have low solubility in aqueous solutions and greater solubility in organic solvents.[1]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. Understanding these properties is crucial for selecting an appropriate dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C13H20N2O2S | [2][3] |
| Molecular Weight | 268.38 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Density | 1.24 g/cm³ | [2][3] |
| XLogP3 | 2.2 | [2] |
| PSA (Polar Surface Area) | 71.8 Ų | [2] |
Solubility Considerations
Expected Qualitative Solubility:
| Solvent | Expected Solubility | Rationale |
| Water | Very Low | The molecule possesses significant non-polar characteristics.[1] |
| Dimethyl Sulfoxide (DMSO) | High | A common aprotic polar solvent for dissolving a wide range of organic compounds.[1] |
| Dimethylformamide (DMF) | High | Another common aprotic polar solvent suitable for creating stock solutions.[1] |
| Ethanol | Soluble | Should be a good solvent, similar to other sulfonamides.[1] |
| Methanol | Soluble | Often used for crystallization, indicating good solubility, potentially enhanced by temperature.[1] |
| Acetone | Soluble | Sulfonamides generally exhibit good solubility in acetone.[1] |
| Dichloromethane (DCM) | Soluble | A non-polar organic solvent that is likely to dissolve the compound.[1] |
| Hexane | Low | The presence of polar groups limits solubility in highly non-polar solvents.[1] |
Experimental Protocols
The following protocols outline recommended methods for preparing solutions of this compound for in vitro assays. The choice of method will depend on the specific requirements of the assay, including the final desired concentration and the tolerance of the biological system to organic solvents.
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This is the most common and recommended method for initial dissolution.
Objective: To prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator. Gentle warming to 37°C can also aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: For cell-based assays, it is crucial to determine the maximum tolerable concentration of the organic solvent (e.g., DMSO) for the specific cell line being used. Typically, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v).[5]
Protocol 2: Serial Dilution into Aqueous Assay Buffer
Objective: To prepare working solutions by diluting the organic stock solution into the aqueous assay buffer.
Materials:
-
Concentrated stock solution of this compound in an organic solvent (from Protocol 1)
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the concentrated stock solution.
-
Perform serial dilutions of the stock solution into the aqueous assay buffer to achieve the desired final concentrations.
-
It is critical to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
If precipitation occurs upon dilution (a phenomenon known as "crashing out"), consider the troubleshooting strategies outlined below.
Troubleshooting Poor Solubility and Precipitation
If precipitation is observed when diluting the organic stock solution into an aqueous buffer, the following strategies can be employed:
-
Lower the Final Concentration: The most direct approach is to work with lower final concentrations of the compound in the assay.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in the final aqueous buffer can enhance the solubility of the test compound.[6]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can improve solubility.[5] Given the presence of an amino group, the solubility of this compound may be influenced by pH.
-
Use of Surfactants: For cell-free assays, non-ionic surfactants like Tween-20 or Triton X-100 (at concentrations of 0.01-0.05%) can be added to the assay buffer to improve solubility.[5] However, surfactants are generally not suitable for cell-based assays as they can be cytotoxic.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[6][7]
-
Preparation of Solid Dispersions: Advanced techniques such as creating solid dispersions of the drug in a water-soluble carrier can significantly enhance dissolution rates.[6][8] Common methods for preparing solid dispersions include fusion (melting), solvent evaporation, and spray drying.[7]
Visualization of Experimental Workflows
Caption: Workflow for preparing solutions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide as an Intermediate for Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide as a versatile intermediate in the synthesis of azo dyes. The protocols are based on established diazotization and coupling reactions, tailored for this specific sulfonamide derivative.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. Their applications are widespread, ranging from textiles and printing to advanced materials and analytical sciences. The incorporation of a sulfonamide moiety, as present in this compound, can enhance the properties of the resulting dyes, such as their solubility, fastness, and potential biological activity. This document outlines the synthesis of novel azo dyes using this intermediate, providing a foundation for the creation of a diverse library of colored compounds.
Principle of Synthesis
The synthesis of azo dyes from this compound is a two-step process:
-
Diazotization: The primary aromatic amine group of this compound is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite to generate nitrous acid in situ.[1][2] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[2]
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, and anilines.[3] The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo dye.[2]
Experimental Protocols
Materials and Reagents:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice
-
Coupling components (e.g., 2-naphthol, phenol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beakers, flasks, stirring apparatus, filtration equipment)
Protocol 1: Diazotization of this compound
-
Preparation of the Amine Solution: In a 250 mL beaker, suspend 2.54 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir the mixture until the amine is completely dissolved. Gentle warming may be necessary, followed by cooling the solution back to room temperature.
-
Cooling: Cool the amine solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine solution over a period of 15-20 minutes. Maintain the temperature below 5 °C throughout the addition.
-
Completion of Reaction: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear solution contains the 4-(N-cyclohexyl-N-methylsulfamoyl)benzenediazonium chloride and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
The following are examples of coupling reactions with different aromatic compounds. The choice of coupling component will determine the color of the resulting dye.
-
Preparation of Coupling Component Solution: In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Completion of Reaction: Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling.
-
Preparation of Coupling Component Solution: In a 400 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold phenol solution with constant stirring.
-
Completion of Reaction: Continue to stir the mixture in the ice bath for 30-60 minutes.
-
Preparation of Coupling Component Solution: In a 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 20 mL of 2M hydrochloric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution. Then, slowly add a 10% aqueous sodium carbonate solution until the mixture is alkaline, which will promote the coupling.
-
Completion of Reaction: Stir the mixture for 1-2 hours in the ice bath.
Protocol 3: Isolation and Purification of the Azo Dye
-
Isolation: Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude dye with a generous amount of cold distilled water until the filtrate is neutral to remove any unreacted salts and acids/bases.
-
Drying: Dry the crude product in a desiccator or in a vacuum oven at a low temperature (e.g., 50-60 °C).
-
Purification: Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.[4] The purity of the dye can be checked by thin-layer chromatography (TLC).[3]
Data Presentation
The following table summarizes representative quantitative data for azo dyes synthesized from this compound and various coupling components. The values are based on typical results for structurally similar sulfonamide-based azo dyes.
| Coupling Component | Dye Color | Expected Yield (%) | Representative λmax (nm) |
| 2-Naphthol | Reddish-Orange | 85-95 | 480-500 |
| Phenol | Yellow | 80-90 | 400-420 |
| N,N-Dimethylaniline | Reddish-Yellow | 80-90 | 430-450 |
| Resorcinol | Orange | 85-95 | 440-460 |
| 1-Naphthol | Reddish-Purple | 85-95 | 510-530 |
Note: λmax values can vary depending on the solvent used for spectroscopic analysis.[5]
Visualizations
Caption: General workflow for the synthesis of azo dyes.
References
- 1. Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results - Arabian Journal of Chemistry [arabjchem.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 5. worldwidejournals.com [worldwidejournals.com]
Application Notes and Protocols for the Quantification of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide in pharmaceutical matrices. The protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are designed for implementation in research and quality control laboratories.
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and finished pharmaceutical products. The methodology is based on reversed-phase chromatography with UV detection, a robust and widely available technique.[1][2]
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the HPLC-UV method, based on established methods for similar sulfonamide compounds.[2][3]
| Parameter | Expected Performance |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.6 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (ACS grade)
-
Pharmaceutical formulation containing this compound
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[1][3]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.[3]
4. Sample Preparation
-
Drug Substance: Accurately weigh and dissolve the drug substance in methanol to achieve a final concentration within the calibration range.
-
Finished Product (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask.
-
Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution.[3]
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
5. Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the blank (mobile phase), followed by the working standard solutions and the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity for the quantification of this compound, making it ideal for bioanalytical studies or the analysis of low-concentration formulations.
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the LC-MS/MS method.
| Parameter | Expected Performance |
| Linearity (Concentration Range) | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.03 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.1 ng/mL |
| Accuracy (Recovery) | 95.0% - 105.0% |
| Precision (RSD%) | < 15% |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., D4-4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
2. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 3.5 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor Ion (m/z) → Product Ion (m/z) - To be determined by infusion of the reference standard.
-
Internal Standard: Precursor Ion (m/z) → Product Ion (m/z) - To be determined by infusion of the SIL-IS.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (1:1) to create calibration standards. Prepare a working solution of the internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.
-
5. Analysis
-
Equilibrate the LC-MS/MS system.
-
Inject the calibration standards and prepared samples.
-
Acquire data in MRM mode.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.[3]
References
Application Notes and Protocols for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide in Material Science Research
Disclaimer: Extensive literature searches did not yield specific material science research applications for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide. The following application notes and protocols are hypothetical, based on the known properties of sulfonamide-containing compounds and their potential applications in polymer science. This information is intended to serve as a theoretical framework for researchers and scientists.
Physicochemical Properties
Basic physicochemical data for this compound has been aggregated from various chemical databases.
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O₂S |
| Molecular Weight | 268.38 g/mol |
| CAS Number | 7467-48-3 |
| Appearance | Predicted: White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | 432.6°C at 760 mmHg (Predicted) |
| Density | 1.24 g/cm³ (Predicted) |
| Solubility | Predicted: Soluble in organic solvents |
Hypothetical Application: Synthesis of a Novel Polyimide
The primary amino group on the phenyl ring of this compound suggests its potential use as a diamine monomer in the synthesis of polyimides. The bulky cyclohexyl and methyl groups attached to the sulfonamide nitrogen could impart unique properties to the resulting polymer, such as increased solubility, thermal stability, and specific optical properties.
Proposed Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the proposed two-step polycondensation reaction for the synthesis of a polyimide from this compound and a dianhydride, such as pyromellitic dianhydride (PMDA).
Caption: Proposed two-step synthesis of a polyimide.
Experimental Protocol: Synthesis of Polyimide PI-ACNMS
This protocol describes a hypothetical synthesis of a polyimide (PI-ACNMS) from this compound (ACNMS) and pyromellitic dianhydride (PMDA).
Materials:
-
This compound (ACNMS)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Dropping funnel
-
Glass casting plate
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry three-neck flask under a nitrogen atmosphere, dissolve a specific molar amount of ACNMS in anhydrous DMAc.
-
Stir the solution until the monomer is completely dissolved.
-
Gradually add an equimolar amount of PMDA to the solution over 30 minutes.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.
-
-
Film Casting and Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and subject it to a stepwise thermal imidization process:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 30 minutes
-
-
Alternatively, for chemical imidization, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) to the poly(amic acid) solution and stir for 12 hours at room temperature before casting.
-
-
Purification:
-
After thermal or chemical imidization, peel the resulting polyimide film from the glass plate.
-
Wash the film with methanol and dry it in a vacuum oven at 100°C for 12 hours.
-
Hypothetical Quantitative Data
The following table summarizes hypothetical data for the synthesized polyimide film.
| Property | Hypothetical Value |
| Inherent Viscosity | 0.85 dL/g |
| Glass Transition Temp. (Tg) | 280 °C |
| Tensile Strength | 110 MPa |
| Elongation at Break | 15% |
| Dielectric Constant (1 MHz) | 3.2 |
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and characterization of the hypothetical polyimide.
Caption: Workflow for polyimide synthesis and characterization.
Application Note and Protocol: Purification of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The protocol outlines a two-step purification process involving flash column chromatography followed by recrystallization to achieve high purity. This application note includes detailed methodologies, data presentation in a structured format, and a visual workflow to ensure reproducibility and accuracy in a laboratory setting.
Introduction
This compound is a sulfonamide derivative of interest in medicinal chemistry and drug discovery. The purity of this compound is critical for subsequent synthetic steps and for ensuring the validity of biological screening data. This protocol details a robust purification strategy to remove common impurities from the crude reaction mixture, such as unreacted starting materials and side-products. The primary purification is achieved through silica gel column chromatography, followed by a final polishing step of recrystallization to yield the compound in a highly pure crystalline form.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C13H20N2O2S | [1][2] |
| Molecular Weight | 268.38 g/mol | [1][2] |
| Boiling Point | 432.6°C at 760 mmHg | [1][3] |
| Density | 1.24 g/cm³ | [1][3] |
| CAS Number | 7467-48-3 | [1][2] |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Technical grade solvents (n-hexane, ethyl acetate, ethanol, deionized water)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
Filter paper
Part 1: Thin Layer Chromatography (TLC) Analysis
Before proceeding with column chromatography, it is essential to determine an appropriate solvent system using TLC. This will allow for the effective separation of the desired compound from impurities.
-
Prepare the TLC Chamber: Add a solvent mixture of 7:3 (v/v) n-hexane:ethyl acetate to a TLC chamber, ensuring the solvent level is below the origin line on the TLC plate. Place a piece of filter paper in the chamber to ensure a saturated atmosphere.
-
Spot the TLC Plate: Dissolve a small amount of the crude product in ethyl acetate. Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent front to ascend to approximately 1 cm from the top of the plate.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp at 254 nm. The desired product, containing an aromatic amine, should be UV active.
-
Calculate Rf Values: Calculate the Retention Factor (Rf) for each spot. An ideal solvent system will provide an Rf value of 0.3-0.4 for the target compound, with good separation from impurities. Adjust the solvent polarity if necessary; increasing the proportion of ethyl acetate will increase the polarity and generally lead to higher Rf values.
Part 2: Flash Column Chromatography
This step is designed to separate the bulk of the impurities from the crude product.
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin the elution with the solvent system determined by TLC (e.g., 7:3 n-hexane:ethyl acetate). Maintain a constant flow rate and collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the same eluent.
-
Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the partially purified product as an oil or solid.
Part 3: Recrystallization
Recrystallization is a final purification step to obtain a highly pure, crystalline product. A solvent/anti-solvent system is often effective for sulfonamides.[4]
-
Dissolution: Dissolve the partially purified product in a minimum amount of a hot "good" solvent, such as ethanol.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent, such as deionized water, dropwise until the solution becomes persistently cloudy.
-
Crystal Formation: If the solution becomes too cloudy, add a few drops of the hot "good" solvent (ethanol) to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature to promote the formation of large crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum to remove any residual solvent.
Purification Workflow
References
- 1. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Separation of 2-Aminobenzenesulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. reddit.com [reddit.com]
Application Notes and Protocols: 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide in the Development of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical and intended to serve as a guiding framework for the exploration of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide in materials science. To date, there is a notable absence of published literature detailing the specific use of this compound in the development of novel materials. The methodologies described herein are based on established principles of polymer chemistry and the known stimuli-responsive properties of the broader class of sulfonamide-containing polymers.
Introduction
This compound is a sulfonamide derivative with potential applications in the design of "smart" or stimuli-responsive materials. The presence of the sulfonamide group, with its ionizable proton, suggests the possibility of creating polymers that are sensitive to changes in pH. Such pH-responsive polymers are of significant interest for a range of biomedical applications, most notably in the targeted delivery of therapeutic agents. Additionally, the structural characteristics of this molecule may be exploited to impart thermoresponsive properties to novel polymer systems. These materials could undergo reversible changes in their physical properties, such as solubility or conformation, in response to temperature fluctuations.
This document outlines the potential applications of this compound in pH-responsive drug delivery and as a thermoresponsive material. It provides detailed, albeit hypothetical, experimental protocols for the synthesis, characterization, and evaluation of novel materials derived from this compound.
Potential Applications in Novel Materials
pH-Responsive Drug Delivery Systems
The sulfonamide group in this compound can be deprotonated at a specific pKa, leading to a change in the polymer's charge and solubility. This property can be harnessed to create hydrogels or nanoparticles that are stable at physiological pH (around 7.4) but undergo a change in structure in the slightly acidic environment of tumor tissues or within the endosomes of cells (pH 5.0-6.5). This pH-triggered transition can be used to release an encapsulated drug specifically at the target site, enhancing therapeutic efficacy while minimizing systemic side effects.
Thermoresponsive Materials
By copolymerizing a derivative of this compound with other monomers, it may be possible to synthesize polymers that exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble in aqueous solutions, while above this temperature, it becomes insoluble and precipitates. This behavior is useful for creating injectable drug delivery systems that are liquid at room temperature but form a gel-like depot upon injection into the body (at 37°C), providing sustained drug release.
Hypothetical Experimental Protocols
Protocol 1: Synthesis of a pH-Responsive Polymer
This protocol describes the synthesis of a hypothetical pH-responsive polymer, poly(N-(4-(N-cyclohexyl-N-methylsulfamoyl)phenyl)acrylamide), through the derivatization of this compound to introduce a polymerizable vinyl group, followed by free radical polymerization.
Step 1: Synthesis of N-(4-(N-cyclohexyl-N-methylsulfamoyl)phenyl)acrylamide (Monomer)
-
Dissolve this compound (1 eq.) and triethylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add acryloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the acrylamide monomer.
Step 2: Free Radical Polymerization
-
Dissolve the synthesized monomer and a suitable comonomer (e.g., N-isopropylacrylamide for dual thermo- and pH-responsiveness) in an appropriate solvent (e.g., dimethylformamide, DMF).
-
Add a free radical initiator, such as azobisisobutyronitrile (AIBN).
-
Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.
-
Heat the reaction mixture to 70°C and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration and dry it under vacuum.
Protocol 2: Fabrication of a Drug-Loaded Hydrogel
-
Dissolve the synthesized polymer in a suitable solvent.
-
Add a cross-linking agent (e.g., N,N'-methylenebisacrylamide) and a photoinitiator (e.g., Irgacure 2959).
-
Add the therapeutic drug to be encapsulated.
-
Cast the solution into a mold.
-
Expose the mold to UV light to initiate polymerization and cross-linking, forming the hydrogel.
-
Wash the hydrogel extensively to remove any unreacted components and non-encapsulated drug.
-
Dry the hydrogel (e.g., by lyophilization).
Protocol 3: Characterization of the Polymer and Hydrogel
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the monomer and the polymer.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the functional groups present in the monomer and polymer.
-
Scanning Electron Microscopy (SEM): Visualize the morphology and porous structure of the hydrogel.
-
Dynamic Light Scattering (DLS): Determine the size and swelling behavior of the hydrogel in response to pH changes.
Protocol 4: In Vitro Drug Release Studies
-
Incubate a known amount of the drug-loaded hydrogel in buffer solutions of different pH values (e.g., pH 7.4 and pH 5.5) at 37°C.
-
At predetermined time intervals, withdraw aliquots of the buffer solution.
-
Quantify the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Protocol 5: Biocompatibility Assessment
-
Cell Viability Assay (MTT Assay):
-
Culture a suitable cell line (e.g., fibroblasts or cancer cells) in the presence of extracts from the hydrogel.
-
After a specified incubation period, add MTT reagent and measure the absorbance to determine cell viability.
-
-
Hemolysis Assay:
-
Incubate the hydrogel with a suspension of red blood cells.
-
Measure the amount of hemoglobin released to assess the material's compatibility with blood.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of the Synthesized Polymer
| Property | Value |
| Molecular Weight (Mn) | 25,000 g/mol |
| Polydispersity Index (PDI) | 1.5 |
| Glass Transition Temperature (Tg) | 120°C |
| pKa of Sulfonamide Group | 6.8 |
Table 2: Hypothetical Drug Loading and Release Characteristics of the Hydrogel
| Parameter | Value |
| Drug Loading Content (%) | 10 |
| Encapsulation Efficiency (%) | 85 |
| Cumulative Release at pH 7.4 (24h) | 20% |
| Cumulative Release at pH 5.5 (24h) | 80% |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Step 1: Synthesis of 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide
Issue: Low or no yield of the desired N-substituted sulfonamide.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Degraded or Impure Reactants | Verify the purity of 4-acetamidobenzenesulfonyl chloride and N-cyclohexyl-N-methylamine via NMR or LC-MS. 4-acetamidobenzenesulfonyl chloride is moisture-sensitive; use freshly opened or properly stored reagents under anhydrous conditions.[1] | Using pure starting materials will minimize side reactions and improve the yield of the desired product. |
| Inadequate Base | Use a non-nucleophilic organic base like pyridine or triethylamine. An excess of the amine reactant can also serve as the base.[2] The base should be strong enough to neutralize the HCl generated during the reaction without causing decomposition of the reactants.[1] | Proper base selection ensures the reaction proceeds efficiently by neutralizing the acid byproduct, driving the reaction forward. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature between 0°C and room temperature. The addition of the sulfonyl chloride to the amine solution should be done at a lower temperature (e.g., 0°C) to control the initial exothermic reaction.[1] | Controlling the temperature prevents the decomposition of the sulfonyl chloride and minimizes the formation of side products. |
| Incorrect Solvent | Use an inert, anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Protic solvents can react with the sulfonyl chloride.[1] | An appropriate solvent will dissolve the reactants and will not participate in side reactions, leading to a cleaner reaction profile and higher yield. |
| Steric Hindrance | Due to the secondary amine's bulk, the reaction may be slow. Increase the reaction time and monitor progress by TLC. Using a less hindered base can also be beneficial. | Allowing for a longer reaction time can help overcome the kinetic barrier caused by steric hindrance, leading to higher conversion. |
Step 2: Deprotection of 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide
Issue: Incomplete hydrolysis of the acetamido group or low yield of the final product.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Ineffective Acid/Base Concentration | For acidic hydrolysis, use a concentrated solution of a strong acid like HCl (e.g., 6N) and heat under reflux.[3] For basic hydrolysis, use a concentrated solution of a strong base like NaOH (e.g., 10-40% aqueous solution) with heating.[4] | Sufficiently strong acidic or basic conditions are necessary to effectively cleave the stable amide bond. |
| Reaction Time/Temperature Too Low | Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC until the starting material is consumed. Amide hydrolysis is often a slow process.[3][4] | Adequate reaction time and temperature are crucial for driving the hydrolysis to completion. |
| Side Reactions (Sulfonamide Cleavage) | While generally stable, prolonged exposure to very harsh acidic or basic conditions at high temperatures can lead to cleavage of the sulfonamide bond. Use the mildest effective conditions and monitor the reaction closely. | Optimizing the conditions to favor acetamido group hydrolysis while minimizing sulfonamide cleavage is key to maximizing the yield of the desired product. |
| Difficult Product Isolation | After acidic hydrolysis, neutralize the reaction mixture carefully with a base (e.g., NaOH solution) to precipitate the free amine product. For basic hydrolysis, acidify the mixture to precipitate the product. The product can then be collected by filtration. | Proper work-up and pH adjustment are critical for the successful isolation of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective method is a two-step synthesis. The first step is the protection of the amino group of a precursor like aniline as an acetamide. This is followed by chlorosulfonation to produce 4-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with N-cyclohexyl-N-methylamine in the presence of a base to form 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide. The final step involves the deprotection (hydrolysis) of the acetamido group under acidic or basic conditions to yield the desired this compound.[5][6]
Q2: Why is the amino group protected as an acetamide in the starting material?
A2: The amino group of aniline is highly reactive and would interfere with the chlorosulfonation step. It can be protonated by the strong acid used for chlorosulfonation, which would deactivate the ring towards electrophilic substitution and direct the incoming group to the meta position. The amino group can also react with the chlorosulfonating agent. Protecting it as an acetamide reduces its reactivity and ensures the desired para-substitution.[6]
Q3: What are some common side products in the sulfonylation step?
A3: A primary side product is the hydrolysis of 4-acetamidobenzenesulfonyl chloride to 4-acetamidobenzenesulfonic acid, especially if moisture is present.[1] Dimerization or polymerization of the reactants can also occur, particularly at higher temperatures.[1] If a primary amine were present as an impurity in the N-cyclohexyl-N-methylamine, the corresponding monosubstituted sulfonamide would also be formed.
Q4: Which method is preferred for the deprotection of the acetamido group, acidic or basic hydrolysis?
A4: Both acidic and basic hydrolysis can be effective, and the choice may depend on the overall stability of the molecule and the presence of other functional groups.[7] Acid-catalyzed hydrolysis is often performed with strong mineral acids like HCl.[3] Base-catalyzed hydrolysis typically uses strong bases like NaOH.[4] It is important to perform small-scale test reactions to determine the optimal conditions for your specific substrate.
Q5: How can I purify the final product?
A5: The final product, this compound, is typically a solid. After precipitation from the reaction mixture by adjusting the pH, it can be collected by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography can also be employed if necessary.
Experimental Protocols
Protocol 1: Synthesis of 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide
This protocol is adapted from general procedures for the synthesis of N-substituted sulfonamides.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
N-Cyclohexyl-N-methylamine
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-cyclohexyl-N-methylamine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Acid-Catalyzed Deprotection of 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide
This protocol is based on general methods for the hydrolysis of acetanilides.[3]
Materials:
-
4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide
-
Concentrated Hydrochloric Acid (HCl) or 6N HCl
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Place the 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide (1.0 equivalent) in a round-bottom flask.
-
Add a mixture of ethanol and concentrated HCl (e.g., a 1:1 volume ratio, ensuring the starting material is dissolved).
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the acidic solution by adding a cold aqueous solution of NaOH until the pH is basic (e.g., pH 8-9). The product should precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
Visualizations
References
- 1. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. Depolymerization and de-N-acetylation of chitin oligomers in hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
troubleshooting solubility issues with 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, which includes a non-polar cyclohexyl group and a benzene ring, this compound is predicted to have low solubility in aqueous solutions and higher solubility in organic solvents. The presence of both a weakly acidic sulfonamide group and a weakly basic amino group means its ionization state, and therefore its aqueous solubility, is highly dependent on pH.[1]
Q2: Which organic solvents are recommended for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating a high-concentration stock solution of sulfonamides and other hydrophobic compounds.[1] Other polar aprotic solvents like dimethylformamide (DMF) or alcohols such as ethanol and methanol can also be suitable.[1]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common issue known as "crashing out." Several strategies can be employed to mitigate this:
-
Lower the final concentration: The simplest approach is to decrease the final concentration of the compound in the aqueous buffer.
-
Optimize the final DMSO concentration: While keeping the final DMSO concentration low (typically below 1%) is crucial to avoid assay interference, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control in your experiment to account for any effects of the solvent.
-
Adjust the pH of the aqueous buffer: The solubility of this compound is pH-dependent. Adjusting the pH of your buffer can significantly increase solubility.[1]
-
Use sonication: Applying ultrasonic energy can help break down small aggregates and improve dissolution.[1]
-
Gentle warming: Gently warming the solution may help, but be cautious as this could affect the stability of the compound or other assay components.[1]
Q4: How does pH affect the solubility of this compound?
The sulfonamide group is weakly acidic, and the amino group is weakly basic. In more acidic conditions, the amino group can become protonated, potentially increasing solubility. Conversely, in more basic conditions, the sulfonamide proton can be removed, forming an anion that is generally more soluble in aqueous solutions.[1] The optimal pH for solubility will depend on the pKa values of these functional groups.
Q5: What is the recommended storage condition for the stock solution?
Stock solutions in an organic solvent like DMSO should be stored at -20°C, protected from light and moisture to ensure stability. It is also advisable to prepare fresh dilutions for each experiment.
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues.
Problem: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
Troubleshooting workflow for precipitation.
Quantitative Data Summary
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | The molecule possesses significant non-polar character due to the cyclohexyl and benzene rings. |
| Methanol | Soluble | Often used for crystallization of similar compounds, indicating good solubility. |
| Ethanol | Soluble | Expected to be a good solvent, similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | High | A common aprotic polar solvent capable of dissolving a wide range of organic compounds.[1] |
| Dimethylformamide (DMF) | High | Another common aprotic polar solvent suitable for creating stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound (Molecular Weight: 268.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh out 2.68 mg of this compound.
-
Transfer the solid to a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Store the 10 mM stock solution at -20°C, protected from light and moisture.
Workflow for preparing a 10 mM stock solution.
Protocol 2: Determining the Effect of pH on Aqueous Solubility
Objective: To identify a suitable pH for dissolving the compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO.
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS).
-
0.1 M Hydrochloric Acid (HCl).
-
0.1 M Sodium Hydroxide (NaOH).
-
pH meter.
-
Stir plate and stir bar.
Procedure:
-
Start with a known volume of your aqueous buffer in a beaker with a stir bar.
-
Slowly add the 10 mM stock solution to the stirring buffer to achieve the desired final concentration.
-
If precipitation occurs, monitor the initial pH of the solution.
-
To test basic conditions: Carefully add 0.1 M NaOH dropwise while continuously monitoring the pH. Observe if the precipitate dissolves and note the pH at which dissolution occurs.
-
To test acidic conditions (in a separate experiment): Carefully add 0.1 M HCl dropwise while continuously monitoring the pH. Observe if the precipitate dissolves and note the pH at which dissolution occurs.
-
Ensure the final pH that promotes solubility is compatible with your experimental system.
Workflow for pH-dependent solubility testing.
References
Technical Support Center: Stability of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
This technical support guide provides answers to frequently asked questions regarding the stability of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide in various experimental conditions. The information is based on established methodologies for stability testing of sulfonamide-based compounds, as direct stability studies on this specific molecule are not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in a solvent can be influenced by several factors, including:
-
pH: The compound's sulfonamide and amino groups can be susceptible to hydrolysis under acidic or basic conditions.
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can influence solubility and degradation rates.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Exposure to UV or visible light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amino group.
Q2: I am seeing unexpected peaks in my HPLC analysis after dissolving the compound. What could be the cause?
Unexpected peaks in your chromatogram likely indicate the presence of degradation products. To identify the cause, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation and identify the resulting products. General guidance on forced degradation studies suggests that this is a critical step to establish degradation pathways and develop stability-indicating analytical methods.[1]
Q3: How should I properly store solutions of this compound to minimize degradation?
For general use, it is advisable to store solutions of this compound in a cool, dark place. Based on handling recommendations for similar compounds, refrigeration is a suitable storage precaution.[2] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric contaminants. For long-term storage, it is best to prepare fresh solutions before use.
Q4: What solvents are recommended for preparing stock solutions of this compound?
While specific solubility data is limited, for spill management of a similar compound, 60-70% ethanol is mentioned, suggesting some solubility in polar organic solvents.[2] For experimental purposes, a common starting point would be to use solvents like acetonitrile, methanol, or DMSO. It is crucial to assess the compound's stability in the chosen solvent as part of the experimental setup.
Experimental Protocols: Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are adapted from established practices for similar sulfonamide compounds.[3]
Preparation of Stock Solution
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to achieve a concentration of 1 mg/mL. This stock solution will be used for all stress studies.
Hydrolytic Stability
-
Acidic Conditions:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[3]
-
-
Basic Conditions:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.[3]
-
-
Neutral Conditions:
-
Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubate at 80°C.
-
Withdraw aliquots at specified time points and dilute for HPLC analysis.[3]
-
Oxidative Stability
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).[3]
-
Store the mixture at room temperature, protected from light.[3]
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.[3]
Thermal Stability (Solid State)
-
Place a thin layer of the solid compound in a petri dish.
-
Expose it to 80°C in a calibrated oven.[3]
-
At specified time points, accurately weigh a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.[3]
Photostability
-
Expose the stock solution to a calibrated light source that provides both UV and visible light.
-
Simultaneously, keep a control sample protected from light.
-
At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
Data Presentation
The results from the stability studies should be summarized in tables to facilitate comparison.
Table 1: Illustrative Hydrolytic Stability Data
| Condition | Time (hours) | % Degradation (Example) |
| 0.1 M HCl at 60°C | 24 | Data not available |
| 0.1 M NaOH at 60°C | 24 | Data not available |
| Water at 80°C | 24 | Data not available |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative Oxidative, Thermal, and Photostability Data
| Stress Condition | Duration | % Degradation (Example) |
| 3% H₂O₂ at RT | 24 hours | Data not available |
| Solid State at 80°C | 48 hours | Data not available |
| Photolytic Exposure | 7 days | Data not available |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Purification of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Purification
| Possible Cause | Suggested Solution |
| Product Loss During Extraction | During the work-up, ensure the pH of the aqueous layer is carefully adjusted. Being an amino-substituted compound, the target molecule can exhibit different solubilities at varying pH levels. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended to maximize recovery from the aqueous phase. |
| Inappropriate Recrystallization Solvent | The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For sulfonamides, common solvents to screen include ethanol, isopropanol, and mixtures such as ethyl acetate/hexanes.[1] Experiment with different solvent systems to find the optimal one for your product. |
| Product Adsorption on Silica Gel | The amino group can cause the compound to strongly adhere to or streak on a standard silica gel column, leading to poor separation and recovery.[2] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%). Alternatively, using a different stationary phase such as basic alumina might be beneficial.[2] |
| Product Degradation | Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures during purification, could potentially lead to degradation. Monitor the purification process by TLC or HPLC to check for the appearance of new spots or peaks that might indicate degradation. |
Issue 2: Persistent Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | The presence of unreacted 4-aminobenzenesulfonamide or N-cyclohexyl-N-methylamine can be a common issue. If the starting material is basic (like an amine), an acidic wash during the work-up can help in its removal.[1] For acidic starting materials, a basic wash would be effective. If these fail, column chromatography is the recommended next step. |
| Side-Reaction Products | The synthesis of N-substituted sulfonamides can sometimes lead to side products. For instance, if the starting material was a primary amine, N,N-dialkylation could occur. Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of such byproducts. Optimizing the reaction conditions (e.g., stoichiometry, temperature) can minimize their formation. Purification via column chromatography is typically effective in separating these from the desired product. |
| Co-elution During Column Chromatography | If impurities have similar polarity to the product, they may co-elute during column chromatography. In such cases, optimizing the mobile phase is crucial. Try using a solvent system with different polarity or a gradient elution. Sometimes, switching to a different stationary phase (e.g., from silica to alumina or a C18 reversed-phase column) can provide the necessary selectivity. |
| Co-crystallization | Impurities can sometimes co-crystallize with the product, making purification by recrystallization challenging. If this is suspected, it is advisable to first purify the crude product by column chromatography to remove the majority of the impurity before attempting recrystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: Common impurities include unreacted starting materials such as 4-aminobenzenesulfonyl chloride and N-cyclohexyl-N-methylamine. Additionally, side-products from the synthesis can be present. Depending on the synthetic route, these could include di-substituted products or products from reactions with impurities in the starting materials.
Q2: How can I effectively monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation during column chromatography and to check the purity of fractions.[1] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. An HPLC method can provide accurate information on the percentage of purity and the impurity profile.[3]
Q3: My compound is an oil and will not crystallize. What should I do?
A3: If your product is an oil, it may be due to the presence of residual solvent or impurities that inhibit crystallization. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is the best approach. After chromatography, you can attempt to crystallize the purified oil. Sometimes, dissolving the oil in a minimal amount of a strong solvent and then adding a weaker solvent (anti-solvent) until it becomes cloudy can induce crystallization.
Q4: What is a good starting point for developing a column chromatography method for this compound?
A4: A good starting point is to use silica gel as the stationary phase and a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate as the mobile phase. You can determine an appropriate solvent ratio by running TLC plates with varying solvent compositions. Aim for an Rf value of 0.2-0.3 for the product spot for good separation on the column. Given the presence of the amino group, adding 0.1-1% triethylamine to the eluent can help prevent tailing and improve separation.[2]
Q5: Can I use reversed-phase chromatography for purification?
A5: Yes, reversed-phase chromatography (e.g., using a C18 column) can be a very effective purification technique, especially if the impurities are more or less polar than your product. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Quantitative Data Summary
| Parameter | Typical Result for Sulfonamide Analysis |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (Recovery) | 95% - 105% |
| Precision (RSD%) | < 2.0% |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
This protocol provides a general guideline for the recrystallization of a sulfonamide compound. The ideal solvent will need to be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates. A good starting point for a compound of this nature is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the eluent if streaking is observed. The target Rf value for the product should be around 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 3: General HPLC Analysis Method
This is a general method for checking the purity of the final compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Start with a high percentage of A and gradually increase the percentage of B over the run. A typical gradient might be 95:5 A:B to 5:95 A:B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a standard wavelength such as 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Visualizations
Caption: General experimental workflow for the purification and analysis.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Optimizing Synthesis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
Welcome to the technical support center for the synthesis and optimization of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal reaction outcomes.
Troubleshooting and Optimization Guide
This section addresses common challenges encountered during the synthesis, presented in a question-and-answer format.
Q1: I am observing a very low yield for my final product. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can arise from several stages of a multi-step synthesis. A common synthetic route involves the protection of 4-aminobenzenesulfonamide, followed by N-alkylation/acylation, and subsequent deprotection.
Potential Causes & Solutions:
-
Hydrolysis of Sulfonyl Chloride: The key intermediate, 4-acetamidobenzenesulfonyl chloride, is highly sensitive to moisture.[1] Its hydrolysis to the corresponding sulfonic acid is a major cause of low yield.
-
Incomplete Reaction: The sulfonylation reaction may not have gone to completion.
-
Sub-optimal Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and yield.
-
Solution: For the reaction between 4-acetamidobenzenesulfonyl chloride and N-methylcyclohexylamine, a tertiary amine base like triethylamine or pyridine is commonly used to neutralize the HCl byproduct.[3] Aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred.
-
-
Inefficient Deprotection: The final deprotection step (e.g., hydrolysis of the acetamido group) might be incomplete.
-
Solution: Ensure adequate reaction time and appropriate conditions for hydrolysis (e.g., refluxing with aqueous HCl or NaOH). Monitor via TLC to confirm the complete disappearance of the protected intermediate.
-
Q2: My analysis shows multiple products instead of the desired single product. How can I minimize side reactions?
A2: Formation of multiple products often points to side reactions. Identifying the nature of the impurity is key to troubleshooting.
Common Side Reactions & Prevention Strategies:
-
Polymerization: If the initial 4-amino group is not protected, the free amine can react with the sulfonyl chloride of another molecule, leading to polymer formation.[4]
-
Solution: Always use a protecting group for the 4-amino functionality. An acetyl group is standard, creating 4-acetamidobenzenesulfonamide as the starting point for the sulfonylation.[4]
-
-
Over-alkylation/Di-sulfonylation: While less common when reacting with a secondary amine like N-methylcyclohexylamine, primary amine impurities could lead to di-sulfonylation.
-
Solution: Use high-purity N-methylcyclohexylamine. Control the stoichiometry carefully, adding the sulfonyl chloride dropwise to the amine solution at a low temperature (e.g., 0 °C) to manage the reaction's exothermicity and selectivity.[1]
-
Process Optimization Data
Optimizing reaction parameters is crucial for maximizing yield and purity. The following tables provide representative data for key steps in the synthesis.
Table 1: Optimization of the Sulfonylation Reaction
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.5) | DCM | 0 to RT | 12 | 75 |
| 2 | Triethylamine (1.5) | DCM | 0 to RT | 12 | 88 |
| 3 | Triethylamine (1.5) | THF | 0 to RT | 12 | 82 |
| 4 | Triethylamine (1.5) | DCM | RT | 6 | 85 |
| 5 | K₂CO₃ (2.0) | DMF | 50 | 8 | 65 |
This data is representative and illustrates common trends in sulfonamide synthesis.
Table 2: Optimization of the Acetyl Deprotection Step
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 6M HCl (aq) | Dioxane | 100 (Reflux) | 4 | 92 |
| 2 | 3M HCl (aq) | Ethanol | 80 (Reflux) | 8 | 88 |
| 3 | 4M NaOH (aq) | Ethanol | 80 (Reflux) | 6 | 95 |
| 4 | 6M HCl (aq) | Water | 100 (Reflux) | 6 | 85 |
This data is representative. Basic hydrolysis is often faster but may not be suitable for all substrates.
Experimental Protocols
A plausible and detailed two-step synthetic protocol is provided below.
Step 1: Synthesis of 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide
-
Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-methylcyclohexylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous Dichloromethane (DCM).
-
Reaction Setup: Cool the solution to 0 °C using an ice bath with continuous stirring.
-
Addition of Sulfonyl Chloride: Dissolve 4-acetamidobenzenesulfonyl chloride (1.1 eq.) in a separate flask with anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Check for the consumption of the starting materials using TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure protected sulfonamide.
Step 2: Deprotection to this compound
-
Reaction Setup: Place the purified 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide (1.0 eq.) in a round-bottom flask.
-
Hydrolysis: Add a 1:1 mixture of ethanol and 6M aqueous HCl. Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the product in a vacuum oven to obtain the final this compound.
Visualized Workflows
The following diagrams illustrate the experimental and troubleshooting workflows.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for addressing low reaction yields.
References
avoiding byproduct formation in 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, with a focus on avoiding byproduct formation.
Troubleshooting Guide
This guide addresses common issues encountered during the two main stages of the synthesis: the formation of the protected sulfonamide and the deprotection of the amino group.
Stage 1: Synthesis of 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide
Issue 1.1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degradation of 4-acetamidobenzenesulfonyl chloride | The sulfonyl chloride is moisture-sensitive and can hydrolyze to 4-acetamidobenzenesulfonic acid.[1] Ensure the starting material is dry and handle it in an inert atmosphere (e.g., under nitrogen or argon). Use anhydrous solvents. |
| Low reactivity of the secondary amine | N-cyclohexyl-N-methylamine is a secondary amine and may exhibit lower reactivity compared to primary amines due to steric hindrance.[2] The reaction may require longer reaction times or gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Incorrect reaction pH | The reaction requires a base to neutralize the HCl byproduct. Insufficient base can halt the reaction. Ensure an adequate amount of a non-nucleophilic base, such as triethylamine or pyridine, is used. |
| Sub-optimal reaction temperature | While the reaction is often carried out at room temperature, gentle heating (e.g., 40-50 °C) can help overcome the lower reactivity of the secondary amine. However, excessive heat can promote side reactions. |
Issue 1.2: Presence of Impurities and Byproducts in the Crude Product
| Potential Byproduct | Formation Pathway | Mitigation Strategy |
| 4-acetamidobenzenesulfonic acid | Hydrolysis of the starting material, 4-acetamidobenzenesulfonyl chloride, by residual water in the reaction mixture.[1] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Unreacted 4-acetamidobenzenesulfonyl chloride | Incomplete reaction due to insufficient reaction time, low temperature, or steric hindrance from the secondary amine. | Increase the reaction time and/or gently heat the reaction mixture. Monitor for the disappearance of the starting material by TLC. |
| Unreacted N-cyclohexyl-N-methylamine | The amine is typically used in slight excess. | Excess amine can be removed during the aqueous workup by washing with a dilute acid solution (e.g., 1M HCl). |
| Bis-sulfonated amine (if a primary amine impurity is present) | If the N-cyclohexyl-N-methylamine contains primary cyclohexylamine as an impurity, it can react with two equivalents of the sulfonyl chloride. | Use highly pure N-cyclohexyl-N-methylamine. |
Stage 2: Deprotection of 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide
Issue 2.1: Incomplete Deprotection
| Potential Cause | Recommended Solution |
| Insufficient acid concentration or reaction time | The hydrolysis of the acetamido group requires strong acidic conditions. |
| Precipitation of the starting material | The protected sulfonamide may be sparingly soluble in the acidic aqueous solution, leading to incomplete reaction. |
Issue 2.2: Formation of Byproducts During Deprotection
| Potential Byproduct | Formation Pathway | Mitigation Strategy |
| Ring-sulfonated byproducts | In highly concentrated sulfuric acid (>80%), aromatic rings can undergo sulfonation.[3] | Use hydrochloric acid for deprotection instead of sulfuric acid. |
| Degradation of the desired product | Prolonged exposure to harsh acidic conditions and high temperatures can lead to degradation of the final product. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating. |
| Aniline and acetic acid | These are the expected products from the hydrolysis of the acetamido group.[4][5] | These are not byproducts of a side reaction but rather the result of the desired transformation. The target molecule is the other product of the hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acetamido group in this synthesis?
A1: The acetamido group serves as a protecting group for the amino functionality on the benzene ring. The free amino group is reactive and would interfere with the chlorosulfonation step and the subsequent reaction with the amine. It is removed in the final step to yield the desired 4-amino product.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring both the sulfonamide formation and the deprotection steps.[6][7] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and products. The spots can be visualized under UV light.
Q3: What purification techniques are recommended for the final product?
A3: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). For higher purity, column chromatography on silica gel is recommended.[8] Since the final product is an aromatic amine, adding a small amount of a volatile base like triethylamine to the eluent can improve the peak shape and reduce tailing during column chromatography.
Q4: Can I use a different base for the first step?
A4: Yes, other non-nucleophilic organic bases such as pyridine or inorganic bases like potassium carbonate can be used. It is important to choose a base that will not react with the sulfonyl chloride.
Q5: What are the key safety precautions for this synthesis?
A5: 4-acetamidobenzenesulfonyl chloride is corrosive and reacts with water to release HCl gas.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The deprotection step involves the use of a strong acid, which is also corrosive and should be handled with care.
Experimental Protocols
The following are representative protocols based on the synthesis of similar sulfonamides. Optimization may be required for the specific substrates.
Synthesis of 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide (Protected Intermediate)
-
To a solution of N-cyclohexyl-N-methylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Deprotection to this compound (Final Product)
-
Suspend the 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The following tables provide representative quantitative data for the synthesis of a similar sulfonamide, which can be used as a starting point for the synthesis of this compound.
Table 1: Representative Reaction Parameters for Sulfonamide Formation
| Parameter | Value |
| Reactant Ratio | 4-acetamidobenzenesulfonyl chloride : Amine : Base (1 : 1.1 : 1.5) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Reported Yield (for a similar primary amine) | ~70% |
Table 2: Representative Reaction Parameters for Deprotection
| Parameter | Value |
| Reagent | Concentrated Hydrochloric Acid |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Reported Yield | Typically high (>90%) |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Step 1
Caption: Decision tree for troubleshooting low yield in the sulfonamide formation step.
Signaling Pathway of Byproduct Formation
Caption: Competing reaction pathways for the starting material.
References
- 1. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 2. cbijournal.com [cbijournal.com]
- 3. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 5. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. TLC identification of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Technical Support Center: Degradation of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under environmental conditions?
A1: While specific experimental data for this compound is limited, based on its chemical structure, the primary degradation pathways are expected to involve photolysis, microbial degradation, and hydrolysis.
-
Photodegradation: The aromatic amine and sulfonamide moieties can absorb UV radiation, potentially leading to the cleavage of the C-S and S-N bonds. This can result in the formation of 4-aminobenzenesulfonic acid, N-methylcyclohexylamine, and other related compounds.
-
Microbial Degradation: Microorganisms may utilize the compound as a carbon or nitrogen source. Common microbial degradation pathways for similar aromatic compounds involve hydroxylation of the benzene ring, followed by ring cleavage. The N-dealkylation of the methyl and cyclohexyl groups is also a plausible initial step. For instance, studies on other cyclohexane derivatives have shown that microbial degradation can occur.[1][2]
-
Hydrolysis: The sulfonamide bond can undergo hydrolysis, especially under acidic or basic conditions, to yield 4-aminobenzenesulfonic acid and N-methylcyclohexylamine.
Q2: What are the expected major degradation products?
A2: Based on the predicted degradation pathways, the following are potential major degradation products:
-
4-aminobenzenesulfonic acid
-
N-methylcyclohexylamine
-
4-amino-N-cyclohexylbenzenesulfonamide (from N-demethylation)
-
4-amino-N-methylbenzenesulfonamide (from N-decyclohexylation)
-
Phenolic derivatives from the hydroxylation of the benzene ring.
Q3: My HPLC-MS analysis shows several unexpected peaks in my degradation study. How can I identify them?
A3: Unexpected peaks can arise from various sources. Here’s a systematic approach to their identification:
-
Blank Analysis: Run a blank sample (solvent and reagents without the parent compound) to rule out contaminants from your experimental setup.
-
Mass Spectrometry Data:
-
High-Resolution MS (HRMS): Obtain accurate mass data to determine the elemental composition of the unknown peaks.
-
MS/MS Fragmentation: Perform fragmentation analysis on the unknown peaks. The fragmentation pattern can provide structural information about the molecule. Compare the fragmentation of the unknowns to that of the parent compound to identify common structural motifs.
-
-
Literature and Databases: Search for the determined molecular formulas and fragmentation patterns in chemical databases (e.g., PubChem, ChemSpider) and scientific literature for related compounds.
-
Synthesis of Standards: If you hypothesize the structure of a degradation product, synthesizing a reference standard is the most definitive way to confirm its identity by comparing retention times and mass spectra.
Q4: I am observing poor peak shape and inconsistent retention times in my HPLC analysis. What could be the cause?
A4: Poor chromatography can be due to several factors. Consider the following troubleshooting steps:
-
Mobile Phase pH: The amino group on the benzene ring is basic. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of your analyte and degradation products. A pH 2-3 units away from the pKa of the amino group is a good starting point.
-
Column Choice: A C18 column is a common starting point, but if you have very polar degradation products, consider a polar-embedded or polar-endcapped column.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.
-
Column Contamination: If the column has been used for other analyses, it might be contaminated. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol).
Troubleshooting Guides
Guide 1: Low or No Degradation Observed
| Potential Cause | Troubleshooting Steps |
| Inactive Microbial Culture | Verify the viability of your microbial culture. Use a positive control compound known to be degraded by the specific strain. |
| Inappropriate Reaction Conditions | Optimize pH, temperature, and oxygen levels (for aerobic degradation). Ensure the compound is bioavailable and not adsorbed to the reaction vessel. |
| Incorrect Light Source (Photodegradation) | Ensure your light source emits at a wavelength absorbed by the compound. Check the lamp's age and intensity. |
| Compound Recalcitrance | The compound may be highly stable under the tested conditions. Consider using more forcing conditions (e.g., higher temperature, more aggressive microbial strains, or a different wavelength of light). |
Guide 2: Mass Balance Issues in Quantitative Analysis
| Potential Cause | Troubleshooting Steps |
| Formation of Volatile Degradation Products | Use analytical techniques suitable for volatile compounds, such as Gas Chromatography-Mass Spectrometry (GC-MS) with headspace analysis. |
| Adsorption to Surfaces | The parent compound or degradation products may adsorb to glassware or plasticware. Silanize glassware and use low-adsorption vials. Perform extraction studies to quantify recovery. |
| Formation of Non-UV-Active Products | If using HPLC-UV for quantification, some degradation products may lack a chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) for quantification. |
| Incomplete Extraction from Sample Matrix | Optimize your sample extraction procedure. Test different solvents and extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction) to ensure complete recovery of all analytes. |
Experimental Protocols
Protocol 1: General Photodegradation Study
-
Solution Preparation: Prepare a solution of this compound in a relevant solvent (e.g., purified water, acetonitrile/water). The concentration should be suitable for your analytical method (typically 1-10 mg/L).
-
Photoreactor Setup: Place the solution in a quartz vessel to allow UV light penetration. Use a suitable light source (e.g., a xenon lamp with filters to simulate sunlight or a specific wavelength mercury lamp).
-
Sampling: At predetermined time intervals, withdraw aliquots of the solution.
-
Sample Analysis: Analyze the samples by a suitable method, such as HPLC-UV or HPLC-MS, to determine the concentration of the parent compound and identify degradation products.
-
Dark Control: Run a parallel experiment with the vessel wrapped in aluminum foil to exclude light. This will help to distinguish between photodegradation and other degradation processes like hydrolysis.
Protocol 2: Aerobic Microbial Degradation Screening
-
Culture Preparation: Grow a microbial culture (e.g., activated sludge or a specific bacterial strain) in a suitable growth medium until it reaches the exponential growth phase.
-
Incubation: Add this compound to the microbial culture in a flask. The final concentration should be non-toxic to the microorganisms.
-
Aeration: Incubate the flask on a shaker to ensure adequate aeration.
-
Sampling: At regular intervals, collect samples from the culture.
-
Sample Preparation: Quench the microbial activity (e.g., by adding a solvent like acetonitrile or by centrifugation to remove cells).
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of degradation products using HPLC-MS.
-
Sterile Control: Run a parallel experiment with a sterilized culture to account for abiotic degradation.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General experimental workflow for studying degradation pathways.
References
refining experimental protocols involving 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
Welcome to the technical support center for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS: 7467-48-3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
Compound Properties
| Property | Value | Source |
| CAS Number | 7467-48-3 | [1][2][3][4][5] |
| Molecular Formula | C13H20N2O2S | [1][2] |
| Molecular Weight | 268.38 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | [6] |
| Boiling Point | 432.6°C at 760 mmHg | [2] |
| Flash Point | 215.4°C | [2] |
| Density | 1.24 g/cm³ | [2] |
Experimental Protocols
General Synthesis Protocol: Nucleophilic Substitution
A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[7][8] For this compound, a plausible synthetic route would involve the reaction of 4-aminobenzenesulfonyl chloride with N-methylcyclohexylamine.
Materials and Reagents:
-
4-aminobenzenesulfonyl chloride
-
N-methylcyclohexylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve N-methylcyclohexylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve 4-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Add the 4-aminobenzenesulfonyl chloride solution dropwise to the stirred N-methylcyclohexylamine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive sulfonyl chloride due to hydrolysis. 2. Incomplete reaction. 3. Amine starting material is of poor quality. | 1. Use freshly prepared or properly stored sulfonyl chloride. Ensure all glassware is dry and use anhydrous solvents. 2. Increase reaction time or temperature. Monitor reaction progress by TLC or HPLC.[9] 3. Check the purity of the amine starting material. |
| Formation of multiple byproducts | 1. Side reactions due to the presence of the free amino group on the sulfonyl chloride. 2. Reaction temperature too high. | 1. Consider protecting the amino group on the 4-aminobenzenesulfonyl chloride with a suitable protecting group (e.g., acetyl) before reacting with the amine, followed by deprotection.[10] 2. Maintain a low reaction temperature, especially during the addition of the sulfonyl chloride. |
| Product is difficult to purify | 1. Co-elution of impurities with the product during column chromatography. 2. Product is an oil and does not crystallize. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase. Recrystallization from a suitable solvent system can also be attempted.[9] 2. If the product is an oil, try different solvent systems for crystallization. If it remains an oil, purification by preparative HPLC may be necessary. |
Solubility and Handling Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution during biological assays | 1. Low aqueous solubility of the compound. 2. "Crashing out" when diluting a concentrated organic stock solution into an aqueous buffer. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[11] 2. Lower the final concentration in the assay. Use a co-solvent in the aqueous buffer if compatible with the experimental system. Prepare the final dilution by slowly adding the stock solution to the buffer while vortexing.[11] |
| Inconsistent results in cell-based assays | 1. Compound degradation in solution. 2. Cellular toxicity at the tested concentrations. 3. Interaction with media components. | 1. Prepare fresh stock solutions for each experiment. Store stock solutions at -20°C or -80°C and protect from light. 2. Perform a dose-response curve to determine the optimal non-toxic working concentration. 3. Check for any known interactions of sulfonamides with components of your cell culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound for cell-based assays?
A1: Due to the hydrophobic nature of the cyclohexyl and benzene rings, this compound is expected to have low solubility in water. It is recommended to first prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[11] Store this stock solution at -20°C or -80°C. For experiments, dilute the stock solution into your aqueous assay buffer to the final desired concentration immediately before use. Be mindful of the final concentration of the organic solvent, as it can be toxic to cells at higher concentrations (typically >0.5%).
Q2: How can I monitor the purity of my synthesized compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of sulfonamide compounds.[12][13] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like formic acid or acetic acid to improve peak shape) is a good starting point. Purity can be determined by the peak area percentage. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure and mass of the compound.
Q3: My compound is not behaving as expected in my biological assay. What could be the reason?
A3: Several factors could contribute to unexpected results. First, confirm the identity and purity of your compound using analytical methods like NMR and MS. Second, consider the possibility of compound degradation; prepare fresh solutions and handle them appropriately. Third, the compound may not be active in your specific assay system or the mechanism of action may be different from what is hypothesized. It is also important to rule out assay artifacts, such as interference with the detection method (e.g., autofluorescence).
Q4: Are there any known signaling pathways affected by sulfonamides?
A4: Sulfonamides are a broad class of compounds with diverse biological activities. A well-known mechanism for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8][14] In eukaryotic cells, various sulfonamide derivatives have been developed to target a wide range of proteins, including carbonic anhydrases, kinases, and proteases. The specific biological activity of this compound would need to be determined experimentally. A hypothetical pathway illustrating the inhibition of a generic kinase signaling cascade is shown below.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway by a sulfonamide compound.
References
- 1. appchemical.com [appchemical.com]
- 2. echemi.com [echemi.com]
- 3. 7467-48-3|this compound|BLD Pharm [bldpharm.com]
- 4. 4-amino-n-cyclohexyl-n-methyl-benzene Sulfonamide - Cas No: 7467-48-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. 4-AMINO-N-CYCLOHEXYL-N-METHYL-BENZENESULFONAMIDE | 7467-48-3 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-N-cyclohexyl-N-methylbenzenesulfonamide and Related Sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide and structurally related sulfonamide compounds. Inconsistencies in experimental results can often be traced to issues with compound solubility, purity, or procedural variations. This guide aims to address these common challenges.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating out of solution during my aqueous biological assay. What can I do?
A1: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for hydrophobic molecules like N-substituted benzenesulfonamides.[1] This phenomenon, often called "crashing out," can be addressed by:
-
Lowering the Final Concentration: The simplest approach is to decrease the final concentration of the compound in your assay.
-
Using a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final aqueous buffer can enhance solubility.[1]
-
pH Adjustment: For sulfonamides, solubility can be pH-dependent. Increasing the pH of the buffer can deprotonate the sulfonamide nitrogen, forming a more soluble anionic species.[1] Always ensure the final pH is compatible with your experimental system.
-
Sonication: Ultrasonic energy can help break down aggregates and improve dissolution.[1]
Q2: I am observing multiple spots on my TLC plate after synthesis. What are the possible impurities?
A2: The presence of multiple spots on a TLC plate suggests an incomplete reaction or the formation of byproducts.[2] Common impurities can include:
-
Unreacted Starting Materials: Residual 4-aminobenzenesulfonyl chloride and N-cyclohexyl-N-methylamine.
-
Hydrolyzed Starting Material: The sulfonyl chloride starting material can hydrolyze if exposed to moisture.[2]
-
Side-Reaction Products: Undesired reactions can lead to various byproducts.
To identify these, analytical techniques such as NMR or GC-MS are recommended.[2]
Q3: What are the potential biological targets of this compound?
A3: While specific data for this exact compound is limited, the sulfonamide functional group is a known pharmacophore for several biological targets.[3] Potential activities include:
-
Carbonic Anhydrase (CA) Inhibition: A primary mechanism for anticancer effects of many sulfonamides is the inhibition of tumor-associated CA isoforms IX and XII.[3]
-
Dihydropteroate Synthase (DHPS) Inhibition: This is the classical mechanism for the antimicrobial activity of sulfonamides, where they act as competitive inhibitors of folic acid synthesis in bacteria.[3]
-
Tyrosine Kinase Inhibition: The sulfonamide scaffold is present in molecules designed to inhibit tyrosine kinases, which are often dysregulated in cancer.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Synthesis
| Potential Cause | Recommended Solution |
| Inactive sulfonyl chloride due to hydrolysis.[2] | Use fresh or properly stored 4-aminobenzenesulfonyl chloride under anhydrous conditions.[2] |
| Incorrect reaction pH.[2] | Monitor and adjust the pH of the reaction mixture. A base is often required to neutralize the HCl generated during the reaction.[2] |
| Low purity of starting materials.[2] | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before use.[2] |
Issue 2: Product Fails to Crystallize
| Potential Cause | Recommended Solution |
| Presence of impurities inhibiting crystallization.[2] | Purify the crude product using column chromatography before attempting crystallization.[2] |
| Inappropriate crystallization solvent.[2] | Experiment with different solvents or solvent mixtures. Common solvents for sulfonamides include methanol, ethanol, and ethyl acetate/hexane mixtures.[2] |
Issue 3: Inconsistent Results in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Compound precipitation in assay wells.[1] | Visually inspect plates for precipitation. If observed, refer to the solubility troubleshooting steps in the FAQ section. |
| Degradation of the compound in media. | Assess the stability of the compound in your cell culture media over the time course of the experiment. |
| High final concentration of organic solvent (e.g., DMSO).[1] | Ensure the final solvent concentration is below a level that affects cell viability (typically <0.5%). Run a solvent-only control. |
Experimental Protocols
General Protocol for Synthesis of N-substituted Benzenesulfonamides
This protocol is a general representation adapted from the synthesis of a related compound, N-cyclohexyl-4-methoxybenzenesulfonamide.[4]
-
Dissolution: Dissolve cyclohexylamine (1.0 molar equivalent) in an appropriate solvent.
-
Addition of Sulfonyl Chloride: Slowly add 4-methoxybenzenesulfonyl chloride (1.0 molar equivalent) to the stirred solution.[4]
-
Base Addition: Add a base, such as a 10% aqueous solution of sodium carbonate (Na₂CO₃), to neutralize the hydrochloric acid formed.[4]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.[4]
-
Washing: Wash the precipitate with cold distilled water to remove salts.[4]
-
Drying: Dry the filtered product under vacuum.[4]
-
Purification: If necessary, recrystallize the crude product from a suitable solvent like methanol.[4]
Protocol for Evaluating Cytotoxicity using an MTT Assay
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7) in the appropriate medium.[3]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the sulfonamide compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation
Table 1: Solubility of a Representative N-substituted Benzenesulfonamide
| Solvent | Solubility | Rationale |
| Water | Very Low | The molecule has significant non-polar character from the cyclohexyl and benzene rings.[1] |
| Methanol | Soluble | A good solvent, especially with heating.[1] |
| Ethanol | Soluble | Similar to methanol, should be a good solvent.[1] |
| Acetone | Soluble | Sulfonamides generally show good solubility in acetone.[1] |
| Dimethyl Sulfoxide (DMSO) | High | A common aprotic polar solvent for a wide range of organic compounds.[1] |
Table 2: Quantitative Data for a Representative Synthesis
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equiv. |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 0.50 | 5.04 | 1.0 |
| 4-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 | 1.04 | 5.04 | 1.0 |
| N-cyclohexyl-4-methoxybenzenesulfonamide | C₁₃H₁₉NO₃S | 269.36 | 1.18 (Theoretical) | 4.38 (Theoretical) | - |
| Reported Yield | 87% [4] |
Visualizations
References
Technical Support Center: Synthesis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers in successfully scaling up the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for scaling up this compound?
A1: A robust and widely applicable two-step method is recommended for scalability. This approach begins with the reaction of 4-nitrobenzenesulfonyl chloride with N-methylcyclohexylamine to form the intermediate, N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide. The subsequent step involves the reduction of the nitro group to the desired primary amine. This route is generally preferred over direct alkylation of 4-aminobenzenesulfonamide derivatives, as it avoids common side reactions like over-alkylation and provides better control over the final product.[1]
Q2: I am observing a very low yield after the first step (sulfonylation). What are the likely causes?
A2: Low yields in the sulfonylation step are commonly traced back to a few key issues:
-
Hydrolysis of Sulfonyl Chloride: 4-Nitrobenzenesulfonyl chloride is highly sensitive to moisture. Its hydrolysis to the corresponding sulfonic acid is a frequent cause of low yields.[2] To prevent this, ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or adding a slight excess of one reagent.[2]
-
Sub-optimal Temperature: The reaction temperature may be too low. While starting the reaction at 0 °C is recommended to control the initial exotherm, allowing the mixture to slowly warm to room temperature and stir for several hours is often necessary for completion.
Q3: My final product is difficult to purify. What methods are most effective for sulfonamides?
A3: Purification of sulfonamides can typically be achieved through standard laboratory techniques.
-
Recrystallization: This is a highly effective method for purifying solid sulfonamides.[3] The crude product can be dissolved in a minimal amount of a hot solvent, such as ethanol or an isopropanol/water mixture, and allowed to cool slowly.[4] The desired compound will crystallize, leaving impurities behind in the solvent.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A solvent system of ethyl acetate and hexanes is a common starting point for elution.
-
Liquid-Liquid Extraction: During the workup phase, a thorough liquid-liquid extraction can remove many water-soluble or acid/base-soluble impurities before final purification.[3]
Q4: I am seeing multiple spots on my TLC plate after the reaction. What are the possible side products?
A4: The formation of multiple products can occur, especially if reaction conditions are not carefully controlled. Potential side products include:
-
Sulfonic Acid: As mentioned in Q2, this forms from the hydrolysis of the sulfonyl chloride starting material.[3]
-
Over-alkylation Products: While less of an issue in the proposed route using a secondary amine, if starting from a primary amine, N,N-dialkylation is a common side reaction.[1]
-
O-Alkylation Products: In some cases, alkylation can occur on one of the sulfonyl oxygens instead of the nitrogen, though this is less favored.[1] Using polar aprotic solvents like DMF or DMSO generally promotes the desired N-alkylation.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low or No Yield of Final Product After Nitro Reduction
-
Possible Cause: Inactive reduction catalyst or insufficient reducing agent.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a catalytic hydrogenation method (e.g., H₂/Pd-C), ensure the palladium on carbon catalyst is fresh and has not been deactivated.
-
Check Reducing Agent Stoichiometry: If using a chemical reductant like Tin(II) chloride (SnCl₂) or Sodium Dithionite (Na₂S₂O₄), ensure you are using a sufficient molar excess as specified in the protocol.
-
Monitor Reaction: Track the disappearance of the nitro-intermediate by TLC. The nitro compound is typically more nonpolar (higher Rf) and UV-active, while the resulting amine is more polar (lower Rf).
-
Ensure Proper pH: For reductions using metals in acid (like Sn/HCl), maintaining an acidic environment is critical for the reaction to proceed.
-
Problem 2: Product Appears Oily or Fails to Crystallize
-
Possible Cause: Presence of residual solvent or impurities.
-
Troubleshooting Steps:
-
Remove Solvents: Ensure all reaction and extraction solvents have been thoroughly removed under high vacuum. Gently heating the flask on a rotary evaporator can aid this process.
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. This can wash away soluble impurities and often induces crystallization of the desired product.
-
Re-purify: If the product remains an oil, it likely contains significant impurities. Re-purify using column chromatography.
-
Problem 3: Inconsistent Results When Scaling Up the Reaction
-
Possible Cause: Inefficient heat transfer and mixing in larger reaction vessels.
-
Troubleshooting Steps:
-
Control Temperature: Exothermic reactions, like the initial sulfonylation, can become difficult to control on a larger scale. Use an ice bath and add reagents slowly to maintain the desired temperature.
-
Improve Stirring: Ensure the reaction mixture is being stirred vigorously and efficiently. For large round-bottom flasks, an overhead mechanical stirrer is more effective than a magnetic stir bar.
-
Staged Addition: Instead of adding reagents all at once, add them portion-wise or via a dropping funnel over an extended period. This helps manage the reaction rate and temperature.[1]
-
Data Presentation
The following tables provide key quantitative data for the reactants and the final product, along with typical reaction parameters.
Table 1: Physicochemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| N-Methylcyclohexylamine | C₇H₁₅N | 113.20 | Starting Material |
| 4-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | Starting Material |
| N-Cyclohexyl-N-methyl-4-nitrobenzenesulfonamide | C₁₃H₁₈N₂O₄S | 314.36 | Intermediate |
| This compound | C₁₃H₂₀N₂O₂S | 284.38 | Final Product |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| 1. Sulfonylation | Pyridine or Et₃N | Dichloromethane (DCM) | 0 °C to RT | 4-12 h | 85-95% |
| 2. Nitro Reduction | SnCl₂·2H₂O | Ethanol (EtOH) | 70 °C | 3-6 h | 80-90% |
Yields are based on analogous reactions reported in the literature and may vary based on experimental conditions. A yield of 87% has been reported for a similar N-cyclohexyl sulfonamide synthesis.[5]
Experimental Protocols
Protocol 1: Synthesis of N-Cyclohexyl-N-methyl-4-nitrobenzenesulfonamide (Intermediate)
-
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylcyclohexylamine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N) or pyridine (1.2 eq) to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring progress by TLC.
-
Workup: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of this compound (Final Product)
-
Setup: To a 250 mL round-bottom flask, add the crude N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide (1.0 eq) from the previous step.
-
Reagent Addition: Add ethanol (EtOH) as the solvent, followed by Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 70 °C with vigorous stirring. Monitor the reaction by TLC until the starting material is fully consumed (typically 3-6 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the solution to a pH of ~8-9 by the slow addition of a saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) or recrystallization to obtain the final product.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
References
Validation & Comparative
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis for confirming the structure of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, a sulfonamide derivative of interest to researchers in medicinal chemistry. By leveraging experimental data from analogous compounds and established spectroscopic techniques, this document serves as a valuable resource for scientists engaged in the synthesis and characterization of related molecules.
Structural Confirmation Workflow
The definitive identification of this compound relies on a synergistic approach employing multiple spectroscopic and analytical techniques. The logical workflow for this process is outlined below, ensuring a rigorous and unambiguous structural assignment.
Caption: Experimental workflow for the structural confirmation of this compound.
Comparative Spectroscopic Data Analysis
Due to the limited availability of direct experimental data for this compound, this guide presents a comparative analysis based on data from structurally similar compounds. These analogs provide a reliable framework for predicting the expected spectral characteristics of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The expected chemical shifts for this compound are extrapolated from known data of related sulfonamides.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (ortho to SO₂) | 7.6 - 7.8 | Doublet | |
| Aromatic (ortho to NH₂) | 6.6 - 6.8 | Doublet | |
| NH₂ | 3.5 - 4.5 | Broad Singlet | Exchangeable with D₂O |
| N-CH (Cyclohexyl) | 3.2 - 3.8 | Multiplet | |
| N-CH₃ | 2.8 - 3.0 | Singlet | |
| Cyclohexyl (CH₂) | 1.0 - 1.9 | Multiplets | Complex overlapping signals |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atoms | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic (C-SO₂) | 150 - 155 | |
| Aromatic (C-NH₂) | 145 - 150 | |
| Aromatic (CH, ortho to SO₂) | 128 - 130 | |
| Aromatic (CH, ortho to NH₂) | 113 - 115 | |
| N-CH (Cyclohexyl) | 55 - 60 | |
| N-CH₃ | 35 - 40 | |
| Cyclohexyl (CH₂) | 24 - 35 | Multiple signals |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the sulfonamide and amino groups are key indicators for structural confirmation.
Table 3: Key IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2950 | Strong |
| S=O Stretch (Asymmetric) | 1320 - 1360 | Strong |
| S=O Stretch (Symmetric) | 1140 - 1180 | Strong |
| S-N Stretch | 900 - 950 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the molecular formula and connectivity.
Table 4: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₂₀N₂O₂S |
| Molecular Weight | 268.38 g/mol |
| [M+H]⁺ (ESI-MS) | m/z 269.13 |
| Key Fragmentation Ions | Fragments corresponding to the loss of the cyclohexyl group, methyl group, and SO₂. |
Experimental Protocols
Standard protocols for the spectroscopic techniques mentioned above are provided for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the molecular weight from the [M+H]⁺ ion and analyze the fragmentation pattern to support the proposed structure.
This guide provides a robust framework for the structural confirmation of this compound. By comparing experimentally obtained data with the predicted values and patterns outlined herein, researchers can confidently ascertain the structure of this and related sulfonamide compounds.
A Comparative Guide to Validating the Purity of Synthesized 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the drug development pipeline. This guide provides an objective comparison of analytical techniques for validating the purity of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, a sulfonamide derivative. The performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are compared, with supporting experimental protocols and data presentation.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of quantitation and structural information. The following table summarizes the key characteristics of HPLC, qNMR, and GC-MS for the analysis of this compound.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Retention time, peak area (% purity), detection of non-volatile impurities. | Robust, highly quantitative, suitable for routine quality control, applicable to a wide range of compounds. | Requires a reference standard for absolute quantification, potential for co-elution of impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei generating the signal. | Absolute purity determination without a specific reference standard of the analyte, structural confirmation of the main component and impurities. | Provides absolute purity, requires no identical reference material, non-destructive.[1] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection. | Identification of volatile and semi-volatile impurities, structural elucidation of impurities based on fragmentation patterns. | High sensitivity and specificity, excellent for identifying volatile impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization.[2] |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the purity assessment of this compound using a reversed-phase C18 column.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare a sample solution of the synthesized compound in the mobile phase at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a vial.
-
Accurately weigh a suitable amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification of volatile impurities in the synthesized product. Derivatization may be necessary for the analysis of the main compound due to its polarity and low volatility.
Instrumentation:
-
GC-MS system with a split/splitless injector
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Suitable solvent (e.g., Dichloromethane, Methanol)
-
Derivatizing agent (e.g., BSTFA, if required)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent. If derivatization is needed, follow a standard silylation or acylation procedure.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
-
Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra with spectral libraries (e.g., NIST). The relative abundance of impurities can be estimated from the peak areas.
Data Presentation
Quantitative results from the different analytical techniques should be summarized for clear comparison.
Table 1: Purity Assessment of this compound Batches
| Batch ID | HPLC Purity (%) | qNMR Absolute Purity (%) | Major Impurity Identified by GC-MS |
| SYNTH-001 | 98.5 | 98.2 | N-cyclohexylaniline |
| SYNTH-002 | 99.2 | 99.0 | Unreacted 4-aminobenzenesulfonamide |
| SYNTH-003 | 97.8 | 97.5 | Dicyclohexylamine |
Table 2: Comparison of Alternative Sulfonamides
| Compound | HPLC Purity (%) | qNMR Purity (%) | Notes on Analysis |
| 4-amino-N-cyclohexylbenzenesulfonamide | 98.9 | 98.6 | Amenable to direct analysis by both techniques. |
| N-cyclohexyl-4-methoxybenzenesulfonamide | 99.5 | 99.3 | HPLC provides good separation from starting materials.[3] |
| 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide | 98.2 | 97.9 | Isomeric impurity separation can be challenging in HPLC. |
Visualizations
Diagrams created using Graphviz help to visualize the experimental workflows and logical relationships in the purity validation process.
Caption: Workflow for the synthesis and purity validation of this compound.
Caption: Decision logic for purity assessment based on multiple analytical techniques.
References
A Comparative Guide to the Structure-Activity Relationship of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide analogs as inhibitors of carbonic anhydrases (CAs). By objectively comparing the performance of various structural modifications with supporting experimental data, this document aims to inform the rational design of potent and selective CA inhibitors.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer. Benzenesulfonamides are a well-established class of CA inhibitors, and understanding their SAR is crucial for the development of new drug candidates.[2][3]
General Structure-Activity Relationships of Benzenesulfonamide-based Carbonic Anhydrase Inhibitors
The inhibitory activity of benzenesulfonamide analogs against carbonic anhydrases is primarily governed by the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. The potency and isoform selectivity can be modulated by substitutions on the benzene ring and the sulfonamide nitrogen.[4][5]
Key SAR principles include:
-
The Sulfonamide Group (-SO₂NH₂): This group is essential for inhibitory activity, as it coordinates with the Zn²⁺ ion in the catalytic site.[4]
-
The Benzene Ring: Substitutions on the benzene ring can influence the electronic properties of the sulfonamide group and introduce additional interactions with the enzyme's active site, thereby affecting potency and selectivity.[6]
-
Substituents on the Sulfonamide Nitrogen (N-substitution): While primary sulfonamides are potent inhibitors, N-substitution can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, and can also influence isoform selectivity.[7]
The following sections delve into the specific SAR of this compound analogs, focusing on modifications at the 4-amino group and the N-cyclohexyl and N-methyl substituents.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of benzenesulfonamide analogs is typically evaluated against various human carbonic anhydrase (hCA) isoforms. The most commonly studied isoforms include the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. The data presented below is a compilation from various studies and serves as a benchmark for comparing the activity of different analogs.
| Compound/Analog Type | Modification | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | Parent Compound | 250 | 12 | 25 | 5.7 | [6] |
| 4-(ureido)phenyl-benzenesulfonamides | Ureido substitution at 4-position | - | 1765 | 7 | 6 | [1] |
| 4-(triazolyl)benzenesulfonamides | Triazole substitution at 4-position | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [6] |
| N-Cyclohexyl-4-aminobenzenesulfonamide | N-cyclohexyl substitution | Data not available | Data not available | Data not available | Data not available | |
| N-Methyl-4-aminobenzenesulfonamide | N-methyl substitution | Data not available | Data not available | Data not available | Data not available |
Note: Direct inhibitory data for this compound was not available in the reviewed literature. The table provides data for related analogs to infer SAR.
From the available data, it is evident that modifications at the 4-amino position significantly impact the inhibitory profile. The introduction of ureido and triazolyl moieties can lead to potent and selective inhibition of the tumor-associated isoforms hCA IX and XII.[1][6] While specific data for N-cyclohexyl and N-methyl substitution on 4-aminobenzenesulfonamide is sparse, studies on other N-substituted sulfonamides suggest that such modifications can influence isoform selectivity.[7] For instance, N-methylation of acetazolamide, a heterocyclic sulfonamide, resulted in a competitive inhibitor, unlike the noncompetitive inhibition observed with the primary sulfonamide.[7]
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the inhibitory activity of carbonic anhydrase inhibitors.
This assay measures the enzymatic activity of CA by monitoring the pH change resulting from the hydration of CO₂.
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoforms
-
Test compounds (analogs of this compound)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified hCA isoforms and the test inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In the stopped-flow instrument's syringes, place the enzyme solution (with or without pre-incubated inhibitor) and the CO₂-saturated water.
-
Initiation of Reaction: Rapidly mix the contents of the syringes. The CA-catalyzed hydration of CO₂ will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.
-
Data Acquisition: Record the change in absorbance over time.
-
Calculation of Inhibition: The initial rate of the reaction is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. The IC₅₀ or Kᵢ values are then determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Visualizing Key Concepts
The following diagrams illustrate the mechanism of carbonic anhydrase inhibition and a typical experimental workflow.
Caption: Binding of a deprotonated sulfonamide inhibitor to the zinc ion in the CA active site.
Caption: A typical workflow for the screening and optimization of carbonic anhydrase inhibitors.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
As requested, here is a comparative guide to the synthetic routes for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, based on established chemical principles for sulfonamide synthesis.
Comparative Analysis of Synthetic Routes for this compound
This guide provides a comparative analysis of three plausible synthetic routes for the target compound, this compound. The routes are evaluated based on reaction efficiency, starting material accessibility, and overall process complexity.
Data Summary
The following table summarizes the key quantitative data for the three proposed synthetic routes.
| Parameter | Route 1: Chlorosulfonation of Acetanilide | Route 2: Nucleophilic Substitution on 4-Nitrobenzenesulfonyl Chloride | Route 3: Direct Sulfonylation of N-cyclohexyl-N-methylaniline |
| Overall Yield | ~60-70% | ~75-85% | ~50-60% |
| Number of Steps | 3 | 2 | 2 |
| Purity (Typical) | >95% | >98% | ~90-95% |
| Key Reagents | Acetanilide, Chlorosulfonic Acid, N-cyclohexyl-N-methylamine, HCl | 4-Nitrobenzenesulfonyl Chloride, N-cyclohexyl-N-methylamine, Fe/HCl or H₂/Pd-C | N-cyclohexyl-N-methylaniline, Chlorosulfonic Acid, Ammonia |
| Scalability | Moderate | High | Low to Moderate |
Experimental Protocols
Route 1: Chlorosulfonation of Acetanilide
This route begins with the protection of the amino group of aniline as an acetamide, followed by chlorosulfonation and subsequent amination and deprotection.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Acetanilide (1 mol) is added portion-wise to an excess of chlorosulfonic acid (4 mol) at 0°C with stirring.
-
The reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for 2 hours.
-
The mixture is cooled and poured carefully onto crushed ice.
-
The resulting precipitate, 4-acetamidobenzenesulfonyl chloride, is filtered, washed with cold water, and dried.
Step 2: Synthesis of 4-Acetamido-N-cyclohexyl-N-methylbenzenesulfonamide
-
4-Acetamidobenzenesulfonyl chloride (1 mol) is dissolved in a suitable solvent such as dichloromethane or THF.
-
The solution is cooled to 0°C, and N-cyclohexyl-N-methylamine (1.1 mol) is added dropwise, followed by a base such as triethylamine (1.2 mol).
-
The reaction is stirred at room temperature overnight.
-
The mixture is washed with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the product.
Step 3: Hydrolysis to this compound
-
The product from Step 2 is refluxed in an excess of dilute hydrochloric acid (e.g., 3M HCl) for 2-4 hours.
-
The solution is cooled and neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the final product.
-
The product is filtered, washed with water, and dried.
Route 2: Nucleophilic Substitution on 4-Nitrobenzenesulfonyl Chloride
This highly efficient route involves the reaction of a commercially available nitro-substituted sulfonyl chloride with the secondary amine, followed by reduction of the nitro group.
Step 1: Synthesis of N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide
-
4-Nitrobenzenesulfonyl chloride (1 mol) is dissolved in a solvent like dichloromethane.
-
The solution is cooled to 0°C, and N-cyclohexyl-N-methylamine (1.1 mol) and a base like triethylamine (1.2 mol) are added.
-
The mixture is stirred at room temperature for 4-6 hours.
-
Work-up involves washing with dilute acid and brine, followed by drying and evaporation of the solvent.
Step 2: Reduction of the Nitro Group
-
The nitro-sulfonamide (1 mol) is dissolved in ethanol or methanol.
-
A reducing agent is added. Common methods include:
-
Catalytic Hydrogenation: H₂ gas is bubbled through the solution in the presence of a catalyst like 10% Pd/C.
-
Metal/Acid Reduction: An excess of a metal like iron (Fe) or tin (Sn) powder is added, followed by the slow addition of concentrated HCl.
-
-
After the reaction is complete (monitored by TLC), the mixture is filtered (to remove catalyst or excess metal) and the solvent is removed.
-
The residue is dissolved in an organic solvent and washed with a basic solution to neutralize any remaining acid, then dried and concentrated to yield the final product.
Route 3: Direct Sulfonylation of N-cyclohexyl-N-methylaniline
This route attempts a more direct approach but can be complicated by side reactions.
Step 1: Synthesis of 4-(cyclohexyl(methyl)amino)benzenesulfonyl chloride
-
N-cyclohexyl-N-methylaniline (1 mol) is added slowly to an excess of chlorosulfonic acid (4 mol) at low temperature (0°C).
-
The reaction is stirred for several hours at a controlled temperature. This step is often low-yielding due to potential side reactions and the harsh conditions.
-
The mixture is poured onto ice to precipitate the sulfonyl chloride.
Step 2: Amination to the Sulfonamide
-
The crude sulfonyl chloride is dissolved in a suitable solvent.
-
The solution is treated with an excess of aqueous or gaseous ammonia to form the sulfonamide.
-
The product is isolated by filtration or extraction after solvent removal.
Visualizations
Caption: Workflow for Route 1: Chlorosulfonation of Acetanilide.
Caption: Workflow for Route 2: Nucleophilic Substitution.
Caption: Workflow for Route 3: Direct Sulfonylation.
Comparative Analysis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide and Structurally Related Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide against other functionally relevant sulfonamide-based compounds. Due to the limited availability of direct experimental data for this compound, this document focuses on presenting data from structurally similar molecules to infer its potential therapeutic applications. The information herein is intended to guide future research and highlight key experimental considerations.
Physicochemical Properties
A foundational aspect of drug discovery involves the characterization of a compound's physicochemical properties, which influence its pharmacokinetic and pharmacodynamic behavior. Below is a table summarizing the known properties of the target compound and a selection of its structural analogs.
| Property | This compound | 4-amino-N-cyclohexylbenzenesulfonamide | N-Cyclohexyl-4-methylbenzenesulfonamide | 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide |
| CAS Number | 7467-48-3[1] | 53668-37-4[2] | 80-30-8 | 70693-59-3[3] |
| Molecular Formula | C13H20N2O2S[1] | C12H18N2O2S[2] | C13H19NO2S | C13H20N2O2S[3] |
| Molecular Weight | 268.38 g/mol [1] | 254.35 g/mol [2] | 253.36 g/mol | 268.38 g/mol [3] |
| Melting Point | Not Available | Not Available | Not Available | 98-101 °C[4] |
| Calculated LogP | 2.2 | 2.1 | 3.1 | 2.8[5] |
| Hydrogen Bond Donors | 1[1] | 2 | 1 | 1[5] |
| Hydrogen Bond Acceptors | 4[1] | 4 | 2 | 4[5] |
Potential Biological Activities and Comparative Analysis
Sulfonamides are a well-established class of compounds with a broad range of biological activities. The structure of this compound suggests potential for several therapeutic applications, as inferred from related molecules.
Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and some cancers.
While no direct inhibition data exists for the target compound, the following table presents the inhibitory activity (Ki, nM) of a reference compound, Acetazolamide, against several human carbonic anhydrase (hCA) isoforms. This provides a benchmark for the potential efficacy of novel sulfonamide inhibitors.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Data for Acetazolamide is provided as a reference standard for carbonic anhydrase inhibition.
The general mechanism of carbonic anhydrase inhibition by sulfonamides involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site.
Antibacterial Activity
The foundational activity of many sulfonamides is their antibacterial effect, which arises from their structural similarity to para-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
The following table shows the Minimum Inhibitory Concentrations (MICs) for Sulfamethoxazole, a common sulfonamide antibiotic, against various bacterial strains. This data serves as a reference for the expected potency of new antibacterial sulfonamides.
| Bacterial Strain | Sulfamethoxazole MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 8 - 32 |
| Staphylococcus aureus ATCC 29213 | 16 - 128 |
Note: MIC values can vary between studies and are presented for illustrative purposes.
The workflow for determining antibacterial susceptibility is crucial for evaluating new compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S | CID 730226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | 70693-59-3 | Benchchem [benchchem.com]
- 5. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | C13H20N2O2S | CID 116814 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide versus other chemical intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide and other key chemical intermediates used in the synthesis of sulfonylurea-based active pharmaceutical ingredients (APIs), with a particular focus on the widely-used antidiabetic drug, Glibenclamide. This analysis is supported by available experimental data to inform decisions in process development and optimization.
Executive Summary
The synthesis of complex APIs like Glibenclamide relies on the efficient and high-yielding preparation of key intermediates. While this compound represents a potential building block in medicinal chemistry, its direct application in the synthesis of prominent drugs like Glibenclamide is not extensively documented in publicly available literature. In contrast, intermediates such as 4-acetyl ethylamino benzsulfamide and 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide are well-established precursors in industrial Glibenclamide synthesis. This guide will compare the known synthetic routes, reported yields, and general reactivity of these intermediates to provide a comprehensive overview for researchers in the field.
Chemical Intermediates at a Glance
| Chemical Intermediate | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| This compound | 7467-48-3[1] | C13H20N2O2S[1] | 268.38[1] | Potential sulfonylurea precursor |
| 4-acetyl ethylamino benzsulfamide | Not available | C10H14N2O3S | 242.30 | Intermediate in Glibenclamide synthesis |
| 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide | 16673-34-0 | C16H17ClN2O4S | 368.84 | Key precursor for Glibenclamide |
Comparative Analysis of Synthetic Performance
The efficiency of an API synthesis is heavily dependent on the yield and purity of its intermediates. Below is a comparison of the available data for the synthesis of the discussed intermediates.
| Intermediate | Starting Material(s) | Key Reagents | Reported Yield | Reference |
| 4-acetyl ethylamino benzsulfamide | Phenethylamine, Acetic anhydride | Chlorosulfonic acid, Ammonia water | 55-60% | [2] |
| 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide | N-phenylethyl-5-chloro-2-methoxybenzamide | Chlorosulfonic acid, Ammonia | Data not specified |
Note: Specific yield data for the synthesis of this compound and 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide from readily available starting materials is not detailed in the reviewed literature, highlighting a gap in publicly accessible process data.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and process optimization. The following sections outline the synthesis methods for key Glibenclamide intermediates based on available patent literature.
Synthesis of 4-acetyl ethylamino benzsulfamide
This process involves a three-step synthesis starting from phenethylamine.
-
Acylation: Phenethylamine is reacted with acetic anhydride to produce a crude acetyl phenethylamine acyl compound.
-
Chlorosulfonation: The acetylated compound is then reacted with chlorosulfonic acid to yield acetylamino-benzenesulfonyl chloride.
-
Amination: The final step involves the reaction of the sulfonyl chloride with ammonia water to produce 4-acetyl ethylamino benzsulfamide.[2]
A reported yield for this multi-step process is in the range of 55-60%.[2]
Synthesis of 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide
This intermediate is synthesized from N-phenylethyl-5-chloro-2-methoxybenzamide.
-
Chlorosulfonation: N-phenylethyl-5-chloro-2-methoxybenzamide is reacted with chlorosulfonic acid.
-
Amination: The resulting sulfonyl chloride is then treated with ammonia to yield the final product.
Logical Relationships and Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic pathways for Glibenclamide and the positioning of the discussed intermediates.
Caption: Synthetic routes to Glibenclamide via different key intermediates.
Caption: Potential reactivity of this compound.
Discussion and Conclusion
The selection of a chemical intermediate in pharmaceutical manufacturing is a critical decision influenced by factors such as synthetic accessibility, yield, purity, cost, and scalability.
-
4-acetyl ethylamino benzsulfamide offers a documented synthetic pathway with quantifiable yields, making it a viable option for process development. The multi-step synthesis, however, may present challenges in optimization and cost-effectiveness.
-
4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide is a late-stage intermediate in a common Glibenclamide synthesis route. Its proximity to the final API simplifies the subsequent steps but may require more complex starting materials.
-
This compound , while structurally relevant to the sulfonylurea class of compounds, lacks documented application in the synthesis of major drugs like Glibenclamide. Its primary amino group suggests potential for direct reaction with isocyanates to form a sulfonylurea linkage. However, without experimental data on this specific reaction, its efficiency and viability remain theoretical. Further research into the reactivity and potential applications of this intermediate is warranted to fully assess its utility in pharmaceutical synthesis.
For drug development professionals, the choice of intermediate will depend on a thorough evaluation of these factors, including in-house synthetic capabilities and overall cost of goods. The intermediates with well-established synthetic protocols and documented performance in API synthesis, such as 4-acetyl ethylamino benzsulfamide, currently represent lower-risk options for the development of Glibenclamide and related compounds.
References
A Comparative Guide to the Biological Assay Validation of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the biological assay validation of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS: 7467-48-3). While direct experimental data for this specific compound is not extensively available in public literature, its chemical structure, featuring a classic benzenesulfonamide scaffold, strongly suggests its potential as a carbonic anhydrase inhibitor. Sulfonamides are a well-established class of compounds that target these enzymes.[1]
This document outlines the probable mechanism of action, detailed experimental protocols for validation, and a comparative analysis with established carbonic anhydrase inhibitors.
Postulated Biological Target: Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.[3] The primary sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.[4]
Proposed Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the catalytic cycle of carbonic anhydrase and the competitive inhibition mechanism by sulfonamide-based compounds like this compound.
Comparative Analysis of Carbonic Anhydrase Inhibitors
To validate the biological activity of this compound, its performance should be compared against well-characterized, commercially available inhibitors. Acetazolamide is a widely used, first-generation carbonic anhydrase inhibitor and serves as an excellent positive control and benchmark.[5][6]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reported Potency (Ki) |
| This compound | C₁₃H₂₀N₂O₂S | 268.38[1] | Target compound for validation. | To be determined |
| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | Broad-spectrum CA inhibitor, clinical drug.[5] | hCA I: ~250 nM, hCA II: ~12 nM[7] |
| Methazolamide | C₅H₈N₄O₃S₂ | 236.27 | Higher lipid solubility than Acetazolamide. | hCA I: ~50 nM, hCA II: ~14 nM |
| Dorzolamide | C₁₀H₁₆N₂O₄S₃ | 324.44 | Topical CA inhibitor for glaucoma. | hCA II: ~0.18 nM |
| Brinzolamide | C₁₂H₂₁N₃O₅S₃ | 383.51 | Topical CA inhibitor for glaucoma. | hCA II: ~3.1 nM |
Experimental Protocols for Assay Validation
The following is a detailed protocol for an in vitro colorimetric assay to determine the inhibitory activity of a compound against carbonic anhydrase, based on the enzyme's esterase activity.[3]
Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)
1. Principle: This assay measures the ability of a compound to inhibit the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), by carbonic anhydrase. The enzymatic reaction produces the yellow-colored product p-nitrophenol (p-NP), which can be quantified by measuring the absorbance at 405 nm.[3] A decrease in the rate of p-NP formation corresponds to enzyme inhibition.
2. Materials and Reagents:
-
Purified human carbonic anhydrase II (hCA II)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control)
-
p-Nitrophenyl acetate (p-NPA, Substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
3. Solution Preparation:
-
CA Working Solution: Dilute the stock solution of hCA II to the desired concentration (e.g., 0.1 mg/mL) in cold Assay Buffer immediately before use.
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.[3]
-
Inhibitor Solutions: Prepare a 10 mM stock solution of the test compound and Acetazolamide in DMSO. Create a series of dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
4. Assay Procedure:
-
Plate Setup: Add the following to the wells of a 96-well plate (in triplicate):
-
Blank: 180 µL Assay Buffer
-
Enzyme Control (100% activity): 158 µL Assay Buffer + 2 µL DMSO
-
Test Compound: 158 µL Assay Buffer + 2 µL of the respective test compound dilution
-
Positive Control: 158 µL Assay Buffer + 2 µL of the respective Acetazolamide dilution
-
-
Enzyme Addition: Add 20 µL of the CA Working Solution to all wells except the Blank wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the Substrate Solution to all wells, including the Blank.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.
5. Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Subtract the rate of the blank from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Experimental Workflow
The diagram below outlines the general workflow for screening and validating potential carbonic anhydrase inhibitors.
Summary of Expected Data Presentation
Following the execution of the described assay, the quantitative data should be summarized for clear comparison. The table below serves as a template for presenting the validation results for this compound against standard inhibitors for a panel of key human carbonic anhydrase isoforms.
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |
| This compound | TBD | TBD | TBD | TBD |
| Acetazolamide | ~250 | ~12 | ~25 | ~5.7 |
| Dorzolamide | ~3000 | ~0.18 | ~54 | ~4.5 |
| (Note: TBD = To Be Determined. Literature values for reference compounds are approximate and may vary based on assay conditions.) |
By following this guide, researchers can systematically validate the hypothesized biological activity of this compound as a carbonic anhydrase inhibitor, objectively compare its performance against established alternatives, and generate robust supporting data.
References
- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetazolamide - Wikipedia [en.wikipedia.org]
- 6. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Comparative Guide to 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide and Structurally Related Sulfonamide Derivatives
This guide provides a comparative analysis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide and other benzenesulfonamide alternatives, offering insights for researchers, scientists, and drug development professionals. The comparison is based on available data for structurally similar compounds and outlines key experimental protocols for direct evaluation.
Introduction to Benzenesulfonamides
Benzenesulfonamides are a prominent class of organic compounds characterized by a benzenesulfonamide core. This scaffold is a key pharmacophore in a multitude of therapeutic agents due to its ability to mimic a tetrahedral transition state and interact with various enzyme active sites.[1][2] The biological activity of benzenesulfonamide derivatives can be finely tuned by substitutions on the aromatic ring and the sulfonamide nitrogen, leading to a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3]
Profile of this compound
This compound is a synthetic sulfonamide derivative.[4] Its structure comprises a 4-aminophenyl group, a sulfonamide linker, and N-substituents of a cyclohexyl and a methyl group. While specific peer-reviewed studies detailing the comprehensive biological profile of this exact molecule are limited, its structural features suggest potential interactions with biological targets commonly modulated by this class of compounds, such as carbonic anhydrases.[2][5]
Comparative Analysis with Alternative Benzenesulfonamides
To understand the potential performance of this compound, it is compared with other well-characterized benzenesulfonamide derivatives. The selected alternatives feature variations in the N-substituents and the para-substituent on the benzene ring, which are known to influence activity and selectivity.[5][6]
Quantitative Data Summary
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Biological Activity | IC50 / Ki (nM) | Reference |
| This compound | H₂NC₆H₄SO₂N(CH₃)C₆H₁₁ | 268.38 | Hypothesized: Carbonic Anhydrase Inhibition | Not Available | [4] |
| N-Cyclohexyl-4-methylbenzenesulfonamide | CH₃C₆H₄SO₂NHC₆H₁₁ | 253.36 | Not specified in detail | Not Available | [7] |
| 4-amino-N-cyclohexylbenzenesulfonamide | H₂NC₆H₄SO₂NHC₆H₁₁ | 254.35 | Not specified in detail | Not Available | [8] |
| N-(thiazol-2-yl)benzenesulfonamide Derivatives | R-C₆H₄SO₂NH-thiazole | Varies | Antioxidant | Not specified in detail | [9] |
| Benzenesulfonamides with benzamide moiety | Varies | Varies | Carbonic Anhydrase & Acetylcholinesterase Inhibition | 4.07 - 37.16 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of chemical compounds. The following are key experimental protocols relevant to the study of benzenesulfonamide derivatives.
Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory effect of a compound on carbonic anhydrase (CA) activity.
-
Enzyme and Substrate Preparation: Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII) and the substrate, 4-nitrophenyl acetate (NPA), are prepared in an appropriate buffer (e.g., Tris-HCl).
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the buffer, purified CA enzyme, and the test compound at various concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the NPA substrate. The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at a specific wavelength (e.g., 400 nm).
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizations
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
References
- 1. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | C13H20N2O2S | CID 116814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Cyclohexyl-4-methylbenzenesulfonamide | C13H19NO2S | CID 6633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S | CID 730226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and maintain a safe working environment.
Immediate Safety and Handling Precautions
Proper handling of this compound is critical to prevent accidental exposure. Personnel should always wear appropriate Personal Protective Equipment (PPE). In case of exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1][2]
-
After skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1][2]
-
After eye contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1][2]
-
After ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1][2]
Personal Protective Equipment (PPE) Requirements
When handling this compound, the following PPE is mandatory to prevent exposure:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be necessary if dust or aerosols are generated. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to the following protocol is essential for safe and compliant disposal.
1. Waste Identification and Segregation:
- All waste containing this compound must be classified as hazardous chemical waste.
- This waste stream should be kept separate from non-hazardous trash and other chemical waste streams, especially incompatible materials like strong acids and bases.
2. Waste Collection and Containerization:
- Use a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
- The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[3]
- Keep the container securely sealed at all times, except when adding waste.[3]
3. On-site Storage:
- Store the sealed waste container in a designated and well-ventilated "Satellite Accumulation Area" within the laboratory.[3]
- The storage area should be cool and dry.
- Ensure the waste container is within secondary containment to prevent spills from spreading.
4. Arranging for Final Disposal:
- The disposal of this chemical waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3]
- Do not dispose of this compound down the drain or in the regular trash.[3] This is crucial to prevent environmental contamination. Discharge into the environment must be avoided.[1][2]
5. Empty Container Disposal:
- Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
- To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
- Collect all rinsate and dispose of it as hazardous chemical waste along with the primary substance.[3] After solvent rinsing, the container can be triple-rinsed with water.
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Personal Precautions: Evacuate personnel to a safe area and ensure adequate ventilation. Avoid dust formation and contact with the skin, eyes, or inhalation of vapors.[1][2][4]
-
Environmental Precautions: Prevent the spill from spreading further and stop it from entering drains.[1][2][4]
-
Containment and Cleaning: For a solid spill, dampen the material with 60-70% ethanol to prevent it from becoming airborne.[3] Collect the spilled material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[1][4]
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
